molecular formula C5H7BrN2O B2986722 (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine CAS No. 1955473-97-8

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Cat. No.: B2986722
CAS No.: 1955473-97-8
M. Wt: 191.028
InChI Key: HZKRLMLVJBZKET-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKRLMLVJBZKET-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NO1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in Targeted Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of chiral, multifunctional building blocks is the foundation of successful lead optimization. (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine has emerged as a privileged scaffold, particularly in the development of next-generation antimalarials targeting Plasmodium dihydroorotate dehydrogenase (DHODH) ()[1]. This whitepaper provides an in-depth mechanistic analysis of this building block, detailing its physicochemical properties, structural utility, and self-validating synthetic workflows for integration into complex pharmacophores.

Structural and Physicochemical Profiling

The utility of this compound stems from its orthogonal reactivity profile. The molecule combines a metabolically stable isoxazole core, a versatile halogen handle, and a stereospecific primary amine.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
Monoisotopic Mass 189.974 Da (for

Br)
Stereochemistry (1S)-enantiomer (critical for spatial trajectory)
pKa (Amine) ~9.2 (Typical for primary aliphatic amines)
Structural Features 1,2-oxazole core, 3-position bromine, 5-position chiral amine

Mechanistic Utility in Drug Design (The "Why")

As an application scientist, I evaluate building blocks based on their contribution to target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This specific isoxazole derivative offers three distinct mechanistic advantages:

  • The Isoxazole Core as a Bioisostere: The 1,2-oxazole ring serves as an excellent bioisostere for amides and esters. It provides a strong hydrogen bond acceptor (the nitrogen atom) while resisting the enzymatic hydrolysis that plagues traditional carbonyls.

  • The 3-Bromo Handle for Late-Stage Functionalization: In medicinal chemistry, exploring Structure-Activity Relationships (SAR) requires modularity. The 3-bromo position is highly amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to append diverse aryl or heteroaryl groups late in the synthetic sequence without disrupting the rest of the molecule.

  • Stereospecific Target Engagement: The (1S)-chiral center dictates the 3D vector of the attached pharmacophore. In the development of pyrrole-based DHODH inhibitors, the (1S)-enantiomer was specifically required to optimally occupy the hydrophobic ubiquinone-binding channel of the Plasmodium enzyme, maximizing binding affinity while minimizing off-target mammalian DHODH inhibition ()[2].

Systems Visualization: Target Engagement Pathway

To understand the biological causality of utilizing this building block, we must visualize the biochemical pathway it is designed to disrupt.

DHODH_Pathway A L-Dihydroorotate B Plasmodium DHODH (Target Enzyme) A->B Substrate C Orotate B->C Oxidation D Pyrimidine Biosynthesis (DNA/RNA Synthesis) C->D Pathway Continuation E Isoxazole-Pyrrole Inhibitor (e.g., Compound 51) E->B Competitive Binding (Blocks CoQ site)

Figure 1: Mechanism of action for isoxazole-derived DHODH inhibitors blocking Plasmodium pyrimidine biosynthesis.

Experimental Protocols: Self-Validating Systems

A robust synthetic protocol must be self-validating—meaning it contains built-in analytical checkpoints to confirm causality and success before proceeding. Below are the definitive workflows for utilizing this building block.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Couple the chiral amine to a complex carboxylic acid (e.g., a pyrrole-2-carboxylic acid) without inducing racemization.

Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt because the electron-withdrawing nature of the adjacent isoxazole ring slightly reduces the nucleophilicity of the amine. HATU generates a highly reactive HOAt ester, driving the reaction forward efficiently at room temperature, which is critical to preserving the (1S) stereocenter.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at 20°C to pre-form the active ester.

  • Coupling: Add this compound hydrochloride (1.1 equiv) in one portion.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, sample the reaction for LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows complete consumption of the amine (

    
     191 
    
    
    
    ) and the emergence of the target amide mass.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Chiral Integrity (Self-Validation Checkpoint 2): Following silica gel purification, analyze the product via Chiral Supercritical Fluid Chromatography (SFC). The protocol is validated only if the Enantiomeric Excess (ee) remains >98%.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the 3-bromo position with an aryl boronic acid to explore SAR.

Causality & Reagent Selection:


 is chosen as the catalyst. The large bite angle of the dppf ligand facilitates the challenging reductive elimination step associated with electron-rich heteroaromatics like isoxazoles.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the 3-bromo-isoxazole intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio, 0.1 M overall).
    
  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the sealed vial at 90°C for 4 hours.

  • Spectroscopic Validation (Self-Validation Checkpoint 3): Isolate the product and perform

    
     NMR and HRMS. The system is validated by:
    
    • NMR: The characteristic C4-H isoxazole singlet (typically ~6.5 ppm in

      
      ) will shift, and new aryl protons will appear.
      
    • HRMS: The distinct 1:1 isotopic doublet characteristic of bromine (

      
      ) will disappear, replaced by the exact mass of the coupled product.
      

Systems Visualization: Synthetic Integration

Synthetic_Workflow N1 (1S)-1-(3-bromo-1,2-oxazol-5-yl) ethan-1-amine N3 Coupling Reagents (HATU, DIPEA, DMF) N1->N3 N2 Pyrrole-2-carboxylic acid Derivative N2->N3 N4 Amide Intermediate (DHODH Inhibitor Scaffold) N3->N4 Amide Bond Formation N5 Late-Stage Diversification (Suzuki/Sonogashira on 3-Bromo) N4->N5 Pd-Catalyzed Cross-Coupling

Figure 2: Step-by-step synthetic integration of the chiral isoxazole building block into complex scaffolds.

Conclusion

The strategic deployment of this compound exemplifies the precision required in modern drug discovery. By leveraging its bioisosteric properties, synthetic modularity, and strict stereochemical vectors, researchers can systematically optimize pharmacodynamics and pharmacokinetics. Adhering to the self-validating protocols outlined above ensures that synthetic integrity is maintained from the initial amide coupling through to late-stage diversification.

References

  • [2] Palmer, M. J., et al. (2021). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. PubMed Central (PMC). URL:[Link]

  • [1] Palmer, M. J., et al. (2021). Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Technical Guide: A Framework for Determining the Aqueous Solubility of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug discovery and development, the journey from a promising new chemical entity (NCE) to a clinically effective therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is aqueous solubility. A molecule's ability to dissolve in an aqueous medium is a fundamental prerequisite for its absorption and subsequent systemic circulation, directly influencing its bioavailability and pharmacological response.[1][2][3] Poor solubility can terminate the development of an otherwise potent compound, leading to significant financial and temporal losses.[4] Therefore, the early and accurate characterization of a candidate's solubility profile is not merely a routine task but a strategic necessity that informs lead optimization, formulation development, and the overall probability of clinical success.[3][4]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the solubility determination of the novel chiral amine, (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine. As specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological whitepaper. It combines theoretical principles with validated experimental protocols, guiding the user from initial in silico assessments to rigorous experimental quantification, ensuring scientific integrity and actionable insights.

Molecular Profile and Structural Considerations

The subject of this guide, this compound, is a chiral small molecule featuring several key structural motifs that are anticipated to influence its solubility:

  • Aromatic Heterocycle (3-bromo-1,2-oxazole): The oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen.[5][6] Such systems are common in medicinal chemistry.[5][7] The presence of the bromine atom significantly increases the molecule's lipophilicity, which may decrease aqueous solubility.

  • Chiral Primary Amine ((1S)-ethan-1-amine): The amine group is basic and will be protonated at physiological pH. This ionization is expected to be the primary driver of aqueous solubility. Chirality is a critical factor in drug design, as enantiomers can exhibit different pharmacological and pharmacokinetic properties.[8][9] While the solubility of enantiomers is identical in achiral solvents, their interaction with chiral biological systems necessitates the study of the single, pure enantiomer.[9]

The interplay between the lipophilic bromo-isoxazole core and the ionizable amine sidechain makes a precise prediction of its solubility challenging without experimental data.

In Silico Solubility Prediction: The First Frontier

Before committing valuable resources and compound to wet-lab experiments, computational, or in silico, modeling provides a rapid and cost-effective first assessment of a compound's likely solubility profile.[10][11][12] These models use mathematical algorithms and machine learning, trained on large datasets of known molecules, to predict physicochemical properties from chemical structure alone.[12][13][14]

Rationale for In Silico Assessment

The primary goal of early-stage computational analysis is to flag potential liabilities.[10] By predicting parameters like the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and acid dissociation constant (pKa), we can contextualize the structural features of our molecule and anticipate its behavior in aqueous and lipid environments. This data-driven approach replaces older, trial-and-error methods with a more rational strategy.[10]

Predicted Physicochemical Properties

While direct prediction for this compound is not available, we can infer likely properties from structurally similar compounds found in public databases like PubChem. These values should be considered estimates to guide experimental design.

PropertyPredicted Value (Estimated)Significance for Solubility
Molecular Weight ~221.05 g/mol Well within the typical range for small molecule drugs.
XLogP3 1.5 - 2.5Indicates a moderate degree of lipophilicity. Lipophilicity is a key factor affecting absorption and permeability.[15]
Topological Polar Surface Area (TPSA) ~55 ŲSuggests good potential for membrane permeability.
Hydrogen Bond Donors 2The amine group can donate hydrogen bonds, aiding interaction with water.
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms in the oxazole ring and the amine nitrogen can accept hydrogen bonds.
pKa (amine) 8.5 - 9.5The amine is predicted to be basic and will be >99% protonated at physiological pH (7.4), significantly enhancing aqueous solubility.

Note: These values are estimations based on related chemical structures and are intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Solubility Determination: Methodologies and Protocols

Experimental measurement remains the definitive standard for solubility assessment. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[3] Each provides different, yet complementary, insights into the compound's behavior.

The Experimental Workflow

A logical and efficient workflow is essential for characterizing a novel compound. The process begins with rapid, lower-precision methods suitable for early screening and progresses to more resource-intensive, gold-standard techniques for lead candidates.

G cluster_0 In Silico & Planning cluster_1 Experimental Measurement cluster_2 Analysis & Quantification cluster_3 Final Output insilico In Silico Prediction (LogP, pKa, TPSA) planning Experimental Design (Select Solvents, pH, Temp) insilico->planning Guides Experiment kinetic Kinetic Solubility (Turbidimetric Method) planning->kinetic analytical_dev Develop & Validate Analytical Method (HPLC/UV) planning->analytical_dev thermo Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo Informs deeper study quant Quantify Concentration kinetic->quant thermo->quant analytical_dev->quant Enables accurate measurement data_report Solubility Profile Report (µg/mL or µM) quant->data_report

A typical workflow for solubility determination of a novel compound.
Kinetic Solubility by Turbidimetry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock into an aqueous buffer.[3] It's a high-throughput method ideal for early discovery stages.[3][16]

Causality Behind Method Choice: In early-stage discovery, hundreds of compounds may need to be screened quickly with minimal material. Turbidimetry (or nephelometry) is automated, fast, and consumes very little compound, making it the logical choice for initial rank-ordering of candidates.[4]

Experimental Protocol: Automated Turbidimetric Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 20 µM).

  • Dispensing: Use an automated liquid handler to transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength sensitive to light scattering (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Self-Validation: The protocol includes positive and negative controls. A known insoluble compound (e.g., griseofulvin) serves as a positive control for precipitation, while a highly soluble compound (e.g., caffeine) serves as a negative control. The response of these controls validates the assay's performance.

Thermodynamic Solubility by Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method, developed by Higuchi and Connors, is the universally recognized "gold standard" for this measurement due to its reliability.[17]

Causality Behind Method Choice: For lead candidates and preclinical development, an accurate understanding of the true equilibrium solubility is paramount for formulation and dose prediction.[17] The shake-flask method directly measures this equilibrium state, providing the most accurate and relevant data for later-stage development, despite being lower-throughput.[17]

Experimental Protocol: Isothermal Shake-Flask Method

  • System Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4, simulated gastric fluid). A visible excess of solid must remain to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the excess solid.

  • Sample Collection: Carefully collect a precise aliquot of the supernatant, taking extreme care not to disturb the solid phase.

  • Filtration: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.

  • Quantitative Analysis: Determine the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standard solutions of the compound with known concentrations.[19]

Self-Validation: This protocol is self-validating by design. The confirmation that equilibrium has been reached by sampling at multiple time points ensures the final value is a true representation of thermodynamic solubility. Furthermore, the use of a validated, specific analytical method like HPLC ensures that the measured concentration is accurate and not an artifact of degradation or impurities.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Solubility TypeSolvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
KineticPBS7.425[Experimental Value][Calculated Value]Turbidimetry
ThermodynamicWater~8.5 (unbuffered)25[Experimental Value][Calculated Value]Shake-Flask
ThermodynamicPBS7.425[Experimental Value][Calculated Value]Shake-Flask
ThermodynamicSGF*1.237[Experimental Value][Calculated Value]Shake-Flask

SGF: Simulated Gastric Fluid

Interpreting the Results: The amine group in this compound is basic. Therefore, its solubility is expected to be significantly higher in the acidic environment of SGF (pH 1.2), where it will be fully protonated, compared to the neutral pH of PBS (7.4). This pH-dependent solubility is a critical piece of information for predicting oral absorption.

Conclusion: Building a Comprehensive Solubility Profile

Determining the solubility of a novel entity like this compound is a multi-step, systematic process. It begins with cost-effective in silico predictions to guide experimental work and progresses through high-throughput kinetic assays to the gold-standard thermodynamic shake-flask method. This tiered approach ensures that resources are used efficiently while building a comprehensive and reliable solubility profile. Understanding this fundamental physicochemical property is not an isolated academic exercise; it is a cornerstone of rational drug design that directly impacts a compound's potential to become a successful therapeutic agent.[2][15]

References

  • Vertex AI Search. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • ResearchGate. (n.d.). In silico prediction models for solubility and membrane permeability in cell-based assays.
  • BenchChem. (2025). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol.
  • arXiv. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • Elsevier. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • PMC. (n.d.). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • MDPI. (2020). The Importance of Solubility for New Drug Molecules.
  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PMC. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review.
  • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • PMC. (n.d.). Chiral Drugs: An Overview.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development.

Sources

Technical Safety & Handling Guide: (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

[1][2][3]

Part 1: Executive Summary & Compound Profile[1][2][3]

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a high-value chiral building block used primarily in the synthesis of advanced pharmaceutical scaffolds.[1][2][3] As a functionalized isoxazole, it combines the reactivity of an aryl halide (for cross-coupling) with a chiral primary amine (for amide coupling or reductive amination).

Critical Safety Notice: Specific toxicological data for this enantiomer is limited.[3] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of 3-bromoisoxazole (highly reactive, potential shock sensitivity) and chiral

High-Potency Active Pharmaceutical Ingredient (HPAPI)123
Physicochemical Data (Predicted/Inferred)
PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C

H

BrN

O
Molecular Weight 191.03 g/mol
Physical State Viscous oil or low-melting solidAmine free bases are often oils; HCl salts are solids.[1][2][3]
Chirality (1S)-enantiomerEnantiomeric purity is critical; racemization risk at high T.
pKa (Conjugate Acid) ~9.0 - 9.5Typical for

-chiral alkyl amines.[1][2][3]
Solubility Soluble in DCM, MeOH, THF; Sparingly soluble in water (pH dependent).
Stability Air/Light Sensitive Absorbs CO

(carbamate formation); C-Br bond is light sensitive.[1][2][3]

Part 2: Hazard Identification (GHS Classification)[1][2][4]

Based on the functional group analysis of 3-bromoisoxazole and primary alkyl amines, the following GHS classifications are assigned as a precautionary baseline.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism/Justification
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowedIsoxazole core is bioisosteric to pyridine/furan; some derivatives (e.g., ibotenic acid) are neuroactive.[1][2][3]
Skin Corrosion/Irritation Cat 1BH314: Causes severe skin burnsPrimary amines are caustic; can cause irreversible tissue damage.[3]
Eye Damage Cat 1H318: Causes serious eye damageDirect consequence of high basicity.[3]
Flammable Liquids Cat 3H226: Flammable liquid/vapor3-bromoisoxazole fragments are flammable; free base amines often have low flash points.[1][2][3]
Specific Target Organ Tox Cat 2H373: May cause damage to organsHalogenated heterocycles can be hepatotoxic.[3]

Part 3: Engineering Controls & Containment[1][2][3]

Handling this compound requires a strict barrier between the operator and the substance due to its potential corrosivity and the energetic nature of the isoxazole ring (N-O bond tension).

Primary Containment
  • Quantity < 1g: Handle within a certified chemical fume hood with a face velocity of >100 fpm.

  • Quantity > 1g: Use a Glovebox (Inert Atmosphere) under Nitrogen or Argon.[1]

    • Reasoning: Prevents carbamate formation (reaction with atmospheric CO

      
      ) which alters stoichiometry in subsequent coupling reactions.
      
    • Reasoning: Mitigates fire risk if the compound is volatile.[3]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: If outside a glovebox, use a full-face respirator with ABEK (Multi-gas/Vapor) cartridges.[1][2]

  • Dermal: Double-gloving strategy.[1][2][3]

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.

    • Note: Standard latex is permeable to many halogenated heterocycles.[3]

Part 4: Storage & Stability Protocol

The integrity of the (1S) stereocenter and the chemical purity of the amine depends on rigorous storage conditions.

Storage Conditions
  • Temperature: Store at -20°C .

    • Why: Retards racemization and potential decomposition of the isoxazole ring.

  • Atmosphere: Store under Argon in a tightly sealed vial (Teflon-lined cap).

    • Why: Amines are hygroscopic and react with CO

      
       to form solid carbamates, appearing as a white crust.
      
  • Light: Amber glass or aluminum foil wrap.

    • Why: The C-Br bond is susceptible to photolytic cleavage, generating radical species.[1][3]

Stability Monitoring (Re-test Criteria)
  • Frequency: Every 6 months.

  • Method:

    • 1H-NMR: Check for loss of the ethyl group quartet or appearance of aldehyde peaks (oxidation).

    • Chiral HPLC: Verify Enantiomeric Excess (ee).[4] A drop in ee >2% indicates improper thermal storage.[3]

Part 5: Operational Workflow & Visualization[2][3]

Safe Handling Workflow

The following diagram outlines the decision logic for handling the compound based on scale and state.

HandlingProtocolStartStart: this compoundCheckStateCheck State:Free Base or Salt?Start->CheckStateFreeBaseLiquid/Oil (Free Base)CheckState->FreeBaseHigh Vapor PressureSaltSolid (HCl/TFA Salt)CheckState->SaltStable SolidGloveboxGlovebox Required(Inert Atm)FreeBase->GloveboxPrevent CO2 AbsorptionSalt->GloveboxIf > 5g (Dust Risk)FumeHoodFume Hood(Standard)Salt->FumeHoodIf < 5gWeighingWeighing Protocol:Anti-static gun + Closed BalanceGlovebox->WeighingFumeHood->WeighingDissolutionDissolution:Degassed Solvent (DCM/THF)Weighing->DissolutionReactionReaction:Keep T < 40°CDissolution->Reaction

Figure 1: Decision matrix for containment based on the physical state (Free Base vs. Salt) of the amine.[1][2][3]

Emergency Response Logic

In the event of a spill or exposure, immediate action is required due to the corrosive nature of the amine and the toxicity of the bromide.

EmergencyResponseEventEmergency EventTypeIdentify TypeEvent->TypeSkinSkin/Eye ContactType->SkinSpillSpill (>10mL)Type->SpillFireFireType->FireActionSkin1. Drench (15 min)2. No Neutralization agents3. Seek Medical (Burns)Skin->ActionSkinActionSpill1. Evacuate Area2. Don SCBA3. Absorb with Vermiculite4. Do NOT use water (Runoff)Spill->ActionSpillActionFire1. Dry Chemical / CO22. Avoid Water (HBr formation)3. Cool containersFire->ActionFire

Figure 2: Emergency response protocols specific to brominated isoxazole amines.

Part 6: Synthesis & Reaction Safety[2][3][7]

When utilizing this intermediate in synthesis (e.g., Suzuki coupling or Amide bond formation), consider the following mechanistic hazards:

  • Metal-Catalyzed Cross-Coupling:

    • Risk: Palladium catalysts can facilitate dehalogenation or ring opening if temperatures exceed 80°C.[3]

    • Control: Use mild bases (Cs

      
      CO
      
      
      rather than KOtBu) to prevent elimination of the amine side chain.
  • Isoxazole Ring Instability:

    • Risk: The N-O bond is weak (

      
      55 kcal/mol). Strong reducing agents (e.g., LAH, Raney Nickel) will cleave the ring, destroying the scaffold.
      
    • Control: Use selective reducing agents (e.g., NaBH(OAc)

      
      ) for reductive aminations on the amine side chain.
      

References

  • Fisher Scientific. (2025).[3][5] Safety Data Sheet: 5-Bromo-1,2-benzisoxazol-3-ylamine. Retrieved from .

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Bromoisoxazole. Retrieved from .[1][2][3]

  • PubChem. (2025).[3] Compound Summary: 1-(3-Bromo-1-propan-2-ylindazol-4-yl)ethanamine.[1][2][3] National Library of Medicine. Retrieved from .

  • MilliporeSigma. (2023).[3][6][7] Chiral Amines in Asymmetric Synthesis: Handling and Applications. Retrieved from .[1][2][3]

  • Enamine. (2024).[3][5] Safety Data Sheet: 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol. Retrieved from .

Discovery and Optimization of Novel Isoxazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a privileged scaffold in modern drug discovery. Its unique electronic distribution, characterized by an electron-rich aromatic structure and a weak N–O bond, makes it an ideal bioisostere for amides and esters. This technical guide explores the rational design, mechanistic pharmacology, and advanced synthetic methodologies of novel isoxazole derivatives, providing drug development professionals with actionable, field-proven insights.

The Isoxazole Scaffold: Structural and Mechanistic Rationale

In medicinal chemistry, the substitution of metabolically labile functional groups with stable bioisosteres is a foundational strategy. The isoxazole core offers a unique combination of hydrogen-bond accepting capabilities (via the nitrogen and oxygen atoms) and lipophilicity, which enhances cell permeability and target binding affinity.

Recent advances have demonstrated that the isoxazole moiety can be highly functionalized at the C-3, C-4, and C-5 positions to probe the hydrophobic pockets of complex target proteins, leading to a wide array of derivatives with enhanced bioactivity and selectivity ().

Causality in Structure-Activity Relationship (SAR)
  • C-3 and C-5 Positions: Typically functionalized with bulky aryl or heteroaryl groups. These positions dictate the molecule's ability to anchor into deep lipophilic pockets of receptors (e.g., the Farnesoid X Receptor).

  • C-4 Position: Often utilized for electron-withdrawing groups or structural linkers. Modifications here directly modulate the

    
     of the molecule, influencing its phase II metabolism and overall pharmacokinetic (PK) profile.
    

Pharmacological Profiling & Quantitative Efficacy

Isoxazole derivatives are currently being heavily investigated for their role in hepatoprotection, oncology, and antimicrobial therapies. Table 1 synthesizes the quantitative efficacy of recently developed isoxazole analogs.

Table 1: Quantitative Pharmacological Profiling of Novel Isoxazole Derivatives
Compound / DerivativeTarget / Disease ModelKey Efficacy MetricReference
Compound 9 (Methyl sulfonate isoster)FXR Agonist (Liver Injury)167% efficacy vs GW4064 prototype[1]
Compound 20 FXR Agonist (APAP Toxicity)Nanomolar potency, Orally active[2]
Compound 135 & 136 Anticancer (MCF-7 cell line)

= 26.32 & 29.57 μg/mL
[3]
4-OH Isoxazole Analog CYP450 Inhibitor (CYP1A2)High binding affinity / inhibition[4]
4-F Isoxazole Analog CYP450 Inhibitor (CYP1A2)High binding affinity / inhibition[4]
Mechanistic Deep-Dive: FXR Agonism and Hepatoprotection

Acetaminophen (APAP) overdose is a leading cause of acute liver failure. Novel isoxazole derivatives have been engineered to act as potent Farnesoid X Receptor (FXR) agonists. By elaborating on the structure of the prototype GW4064, researchers have identified that replacing terminal carboxylic acids with methyl sulfonate isosters minimizes phase II metabolism in vivo, drastically improving the ADME profile (1)[1].

FXR_Pathway Ligand Isoxazole Agonist (e.g., GW4064 analog) Receptor FXR LBD Conformational Shift Ligand->Receptor High Affinity Binding Coactivator SRC-1 Recruitment Receptor->Coactivator Helix 12 Stabilization Gene SHP / BSEP Transcription Coactivator->Gene Promoter Activation Outcome Hepatoprotection (APAP Detoxification) Gene->Outcome Bile Acid Efflux

Mechanistic signaling pathway of isoxazole-based FXR agonists in hepatoprotection.

Advanced Synthetic Methodologies: Ultrasound-Assisted [3+2] Cycloaddition

The traditional synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides with alkynes often requires extended refluxing (12–24 hours) in toxic solvents. This prolonged heating frequently leads to the thermal dimerization of the highly reactive nitrile oxide intermediate into unwanted furoxans.

To circumvent this, sonochemistry (ultrasound irradiation) has emerged as a superior, eco-friendly alternative (5)[5].

SynthWorkflow Step1 Aldehyde + NH2OH·HCl (Reactants) Step2 Oxime Intermediate (Stable Precursor) Step1->Step2 EtOH, 50°C Step3 NCS Addition (Halogenation) Step2->Step3 DMF, 0°C Step4 Hydroximoyl Chloride (Reactive Intermediate) Step3->Step4 Chlorination Step6 Ultrasound Cavitation ([3+2] Cycloaddition) Step4->Step6 in situ Nitrile Oxide Step5 Alkyne + TEA Base (Dipolarophile) Step5->Step6 Base-mediated Step7 Target Isoxazole (Purified Product) Step6->Step7 85 mins, High Yield

Ultrasound-assisted 1,3-dipolar cycloaddition workflow for isoxazole synthesis.

Self-Validating Experimental Protocol: Ultrasound-Assisted Synthesis

As a Senior Application Scientist, I mandate that every synthetic protocol must function as a self-validating system. The following methodology incorporates orthogonal validation checkpoints to prevent the propagation of failed intermediates.

Objective: Synthesize 3,5-disubstituted isoxazoles via in situ generation of nitrile oxides. Causality of Design: Ultrasound irradiation (20 kHz) induces acoustic cavitation. The rapid formation and collapse of microbubbles generate localized hot spots that accelerate the cycloaddition to under 90 minutes, while the bulk solvent remains at a mild 50°C, preserving the sensitive intermediate.

Step 1: Oxime Formation
  • Procedure: React the chosen benzaldehyde derivative (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate in ethanol at 50°C.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) under UV (254 nm). The disappearance of the highly conjugated benzaldehyde chromophore and the appearance of a more polar oxime spot confirm complete conversion.

Step 2: Hydroximoyl Chloride Generation
  • Procedure: Dissolve the purified oxime in DMF and cool the system strictly to 0°C. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes.

  • Causality: The halogenation is highly exothermic. Maintaining the system at 0°C prevents over-chlorination of the aromatic ring and suppresses the premature, base-free elimination of HCl.

Step 3: Ultrasound-Assisted [3+2] Cycloaddition
  • Procedure: To the cold reaction mixture, add the terminal alkyne (1.0 eq). Slowly dropwise add triethylamine (TEA, 1.5 eq). Transfer the flask to an ultrasonic bath maintained at 50°C and sonicate for 85 minutes.

  • Causality: TEA acts as a mild base, initiating the dehydrohalogenation of hydroximoyl chloride to form the transient nitrile oxide in situ, which is immediately trapped by the alkyne dipolarophile driven by cavitation kinetics.

Step 4: Isolation and Structural Validation
  • Procedure: Quench the reaction with ice water, extract with EtOAc, and purify via silica gel column chromatography.

  • Validation Checkpoint: Perform

    
    -NMR spectroscopy. The defining self-validation marker is the appearance of a sharp singlet at 
    
    
    
    6.5–7.0 ppm, corresponding to the C4-H proton of the newly formed isoxazole ring, coupled with the complete disappearance of the alkyne terminal proton signal.

Conclusion

The rational design of isoxazole derivatives represents a masterclass in bioisosteric replacement and structural tuning. By leveraging green synthetic methodologies like sonochemistry, researchers can rapidly generate diverse libraries of these heterocycles. Coupled with rigorous SAR profiling, isoxazoles will continue to yield highly potent, metabolically stable candidates for complex therapeutic targets like FXR and CYP450 enzymes.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. 5

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. 1

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis. 4

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury (Compound 20 Data). Figshare / ACS. 2

Sources

The Architecture of Asymmetry: Advanced Methodologies in Chiral Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—and its partially saturated derivatives, isoxazolines and isoxazolidines—represents a privileged scaffold in modern drug discovery and agrochemistry. Functioning as robust bioisosteres for amides and esters, these heterocycles confer enhanced metabolic stability and unique spatial geometries. However, the enantioselective construction of these rings has historically been bottlenecked by the inherent instability of key intermediates, such as nitrile oxides.

This whitepaper provides an authoritative, in-depth technical analysis of the two most robust paradigms for synthesizing chiral isoxazolines: Asymmetric 1,3-Dipolar Cycloaddition and Palladium-Catalyzed Enantioselective Carboetherification . Designed for application scientists and synthetic chemists, this guide dissects the mechanistic causality behind experimental choices and provides self-validating protocols for immediate laboratory implementation.

The Classical Paradigm: Asymmetric 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is the most direct route to the isoxazoline core. The fundamental challenge lies in the nature of the nitrile oxide dipole: it is highly prone to spontaneous dimerization into biologically inert furoxans[1].

Mechanistic Causality & Catalyst Design

To circumvent dimerization, nitrile oxides must be generated in situ at low steady-state concentrations. This is typically achieved by the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl chlorides[2]. Recently, the use of chloramine-T has emerged as a superior, mild oxidant for generating nitrile oxides directly from aldoximes[3].

Once generated, the transient dipole must be intercepted by a chiral environment. Two primary strategies have proven effective:

  • Chiral Auxiliaries (The Bimetallic Approach): Utilizing diisopropyl tartrate (DIPT) and dialkylzinc creates a rigid, dinucleating zinc-bridged intermediate. The zinc atoms simultaneously activate the hydroximoyl chloride and coordinate the allylic alcohol, locking the transition state into a highly ordered conformation that dictates facial selectivity[4][5].

  • Chiral Lewis Acids: Highly tuned, one-point binding chiral ruthenium or iron complexes selectively coordinate the dipolarophile (e.g.,

    
    -unsaturated aldehydes), shielding one enantioface and driving complete endo-selectivity[1].
    

G A Aldoxime / Hydroximoyl Chloride (Precursor) B In Situ Generation (Base / Oxidant) A->B Activation C Nitrile Oxide (Transient Dipole) B->C F Stereocontrolled Transition State C->F + Alkene H Furoxan (Dimerization Byproduct) C->H Excess conc. D Chiral Catalyst / Auxiliary (e.g., Ru-complex or DIPT/Zn) D->F Coordination E Alkene (Dipolarophile) E->F G Chiral Isoxazoline (Product) F->G Cycloaddition

Mechanistic workflow of asymmetric 1,3-dipolar cycloaddition and competing dimerization.
Protocol A: DIPT/Zn-Mediated Cycloaddition to Allylic Alcohols

This protocol is designed as a self-validating system. The slow addition of reagents is the critical causal factor in preventing furoxan formation.

Reagents: Allyl alcohol (1.0 equiv), (R,R)-DIPT (1.2 equiv), Diethylzinc (1.0 M in hexanes, 2.0 equiv), Hydroximoyl chloride (1.5 equiv), anhydrous


[2][5].

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Diethylzinc is highly pyrophoric and moisture-sensitive; ambient moisture will prematurely quench the bimetallic complex.

  • Complex Formation: Dissolve allyl alcohol (1.0 mmol) in 10 mL anhydrous

    
    . Cool to 0 °C. Dropwise, add diethylzinc (1.0 mL, 1.0 mmol). Stir for 10 minutes.
    
  • Auxiliary Introduction: Add a solution of (R,R)-DIPT (1.2 mmol) in 2 mL

    
    . Stir for 1 hour at 0 °C to allow the formation of the chiral zinc-alkoxide framework.
    
  • Second Metalation: Add a second equivalent of diethylzinc (1.0 mL, 1.0 mmol). This acts as the base for the subsequent in situ generation of the nitrile oxide[4].

  • Dipole Generation & Trapping: Dissolve the hydroximoyl chloride (1.5 mmol) in 5 mL

    
    . Add this solution via syringe pump over exactly 4 hours at 0 °C. Validation Check: If the solution turns persistently yellow/green, the addition is too fast, indicating the accumulation and dimerization of nitrile oxide.
    
  • Quench & Workup: Stir for an additional 12 hours. Quench with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and concentrate.
  • Analytical Validation: Purify via silica gel chromatography. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The ee should routinely exceed 92%[2].

The Modern Paradigm: Pd-Catalyzed Enantioselective Carboetherification

While 1,3-dipolar cycloadditions are powerful, they are limited by the electronic requirements of the dipolarophile. In 2020, a paradigm-shifting alternative was developed: the Palladium-catalyzed enantioselective carboetherification of alkenyl oximes[6].

Mechanistic Causality & Ligand Design

This method bypasses the nitrile oxide intermediate entirely. Instead, it utilizes an alkenyl oxime which undergoes an intramolecular cyclization coupled with an intermolecular cross-coupling with an aryl or alkenyl halide[6].

The causality of the enantioselectivity is governed by the use of sterically bulky, electron-rich chiral phosphine ligands, specifically (S,Rs)-NMe-X2 (Xiang-Phos) . The bulky environment of the ligand forces the migratory insertion of the tethered alkene into the Ar-Pd(II) species to occur exclusively from one face, establishing the chiral center before the final C-O bond reductive elimination[6].

G Pd0 Pd(0)L* (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X L* OA->PdII Coord Alkenyl Oxime Coordination PdII->Coord MigIns Enantioselective Carbopalladation Coord->MigIns Int Alkyl-Pd(II) Intermediate MigIns->Int RE Reductive Elimination (C-O Bond Formation) Int->RE RE->Pd0 Regeneration Prod Chiral Isoxazoline RE->Prod

Catalytic cycle of Pd-catalyzed enantioselective carboetherification of alkenyl oximes.
Protocol B: Pd/Xiang-Phos Catalyzed Carboetherification

This protocol allows for the construction of highly substituted 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines, which are notoriously difficult to synthesize via classical cycloaddition.

Reagents: Alkenyl oxime (0.2 mmol), Aryl bromide (0.4 mmol),


 (3 mol %), (S,Rs)-NMe-X2 ligand (10 mol %), NaOtBu (1.5 equiv), anhydrous Toluene (2.0 mL)[6][7].

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with

    
     (5.5 mg, 0.006 mmol) and the chiral Xiang-Phos ligand (10 mol %). Causality: Pre-mixing the palladium source and the chiral ligand in the absence of substrate ensures the complete formation of the active monomeric Pd(0)L complex.*
    
  • Base and Substrate Addition: Add NaOtBu (28.8 mg, 0.3 mmol), the alkenyl oxime (0.2 mmol), and the aryl bromide (0.4 mmol).

  • Solvent Introduction: Add 2.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon-lined cap.

  • Thermal Activation: Remove the tube from the glovebox and stir the reaction mixture at 65 °C for 12 hours. Validation Check: The reaction mixture should transition from a dark purple/red (Pd2dba3) to a homogenous golden-brown solution, indicating active catalysis.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Purify via flash column chromatography (Hexanes/EtOAc). Confirm the structure via 1H and 13C NMR. Determine enantiopurity via Chiral HPLC. Expected yields are >85% with ee values up to 97%[6].

Quantitative Data Summary

The selection of a synthetic route depends heavily on the desired substitution pattern of the target isoxazoline. The table below summarizes the quantitative performance metrics of the methodologies discussed.

MethodologyCatalyst / AuxiliaryTarget CoreAvg. Yield (%)Enantiomeric Excess (ee %)Key Advantage
Bimetallic Cycloaddition (R,R)-DIPT /

5-substituted isoxazolines75 - 90%85 - 96%Excellent for allylic alcohol dipolarophiles[2].
Lewis Acid Cycloaddition Ru-complex (5 mol%)3,5-substituted isoxazolines70 - 95%80 - 93%Complete endo-selectivity; low catalyst loading[1].
Pd-Carboetherification

/ Xiang-Phos
3,5- & 3,5,5-trisubstituted80 - 98%90 - 97%Access to quaternary stereocenters; broad aryl scope[6][7].

Conclusion

The synthesis of chiral isoxazoles has evolved from the stoichiometric control of highly reactive dipoles to elegant, transition-metal-catalyzed asymmetric cross-couplings. For targets requiring unfunctionalized or simple allylic side chains, the DIPT/Zn-mediated 1,3-dipolar cycloaddition remains a highly reliable, scalable approach. However, for complex pharmaceutical intermediates requiring dense functionalization and quaternary stereocenters, the Pd-catalyzed carboetherification of alkenyl oximes represents the current state-of-the-art, offering unparalleled enantiocontrol and structural diversity.

References

  • Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxides Generated in situ by Direct Oxidation of Aldoximes. Chemistry Letters (Oxford Academic). Available at:[Link]

  • Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. Pure and Applied Chemistry (RERO DOC). Available at:[Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Sciforum. Available at:[Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PubMed Central (PMC). Available at:[Link]

  • Enantioselective Synthesis of Isoxazolines Enabled by Palladium-Catalyzed Carboetherification of Alkenyl Oximes. Angewandte Chemie International Edition (PubMed). Available at:[Link]

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxides to an Achiral Allyl Alcohol Utilizing Diisopropyl Tartrate as a Chiral Auxiliary. Chemistry Letters (Oxford Academic). Available at:[Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis and Late-Stage Functionalization Using (1S)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and phenyl rings to improve pharmacokinetic properties[1]. Furthermore, isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[2]. The compound (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine represents a highly versatile chiral building block for asymmetric synthesis[3]. This application note details field-proven protocols for utilizing this bifunctional synthon, focusing on orthogonal reactivity: initial N-functionalization (amide coupling) followed by C–C bond formation via Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 3-bromo position.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of this compound lies in its two orthogonal reactive sites:

  • The (1S)-Chiral Amine: A highly nucleophilic center that can be seamlessly integrated into peptide backbones or drug-like scaffolds. Stereochemical control at this

    
    -position is paramount for target binding in drug discovery.
    
  • The 3-Bromo Isoxazole Handle: The bromine atom at the 3-position of the isoxazole ring is an excellent handle for transition-metal catalyzed cross-coupling reactions[4].

Causality in Workflow Design: Attempting a Palladium-catalyzed cross-coupling while the primary amine is unprotected often leads to catalyst poisoning, as the free amine strongly coordinates to the Pd(II) intermediate. Therefore, a self-validating synthetic workflow dictates that the amine must be functionalized (e.g., via amide bond formation) prior to the Suzuki-Miyaura coupling. This sequence ensures high catalytic turnover and preserves the enantiomeric purity of the chiral center. Late-stage functionalization of such heterocyclic compounds is a proven strategy in the development of novel pharmaceuticals and agrochemicals[5].

Workflow A (1S)-1-(3-bromo-1,2-oxazol-5-yl) ethan-1-amine B Amide Coupling (N-Functionalization) A->B Step 1: HATU, DIPEA C Suzuki-Miyaura (C-C Bond Formation) B->C Step 2: Pd-Catalyst, Ar-B(OH)2 D Complex Chiral Isoxazole Derivative C->D Final Product

Synthetic workflow for orthogonal late-stage functionalization of the chiral isoxazole.

Experimental Design & Causality

Step 1: Amide Bond Formation

Amide bond formation using HATU and DIPEA is selected over standard carbodiimides (like EDC/DCC). Why? HATU generates a highly reactive 7-azabenzotriazole active ester. This ensures rapid conversion even with sterically hindered carboxylic acids. The mild base DIPEA neutralizes the system without causing base-catalyzed racemization of the


-chiral center on either coupling partner.
Step 2: Suzuki-Miyaura Cross-Coupling

The oxidative addition of Pd(0) into the C–Br bond of the 3-bromoisoxazole is generally facile, but the electron-rich nature of the heterocycle can slow down the transmetalation step.

  • Base & Solvent Selection: A strong base (

    
     or 
    
    
    
    ) and a polar protic co-solvent (
    
    
    ) are essential to activate the boronic acid by forming a highly nucleophilic boronate complex.
  • Catalyst Selection: Using a bidentate ligand like dppf in

    
     enforces a cis-geometry on the Pd(II) intermediate. This dramatically accelerates the final reductive elimination step, preventing off-target side reactions such as protodeboronation.
    

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bromoisoxazole TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Chiral Isoxazole Product

Catalytic cycle of Suzuki-Miyaura cross-coupling at the 3-position of the isoxazole.

Step-by-Step Methodologies

Protocol A: N-Functionalization via Amide Coupling

Reagents:

  • This compound (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Procedure:

  • Pre-activation: In an oven-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the carboxylic acid and HATU in anhydrous DMF.
    
  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add this compound in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous

    
    , and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-bromoisoxazole amide intermediate.
    
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Reagents:

  • 3-bromoisoxazole amide intermediate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 0.1 M)
    

Procedure:

  • Preparation: Charge a Schlenk tube with the 3-bromoisoxazole amide, arylboronic acid, and

    
    .
    
  • Degassing (Critical Step): Add the 1,4-Dioxane and

    
     mixture. Sparge the solution with Argon or 
    
    
    
    for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) and promotes homocoupling of the boronic acid.
  • Catalyst Addition: Add

    
     quickly under a positive stream of inert gas. Seal the tube.
    
  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the final enantiopure complex isoxazole derivative.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope for the Suzuki-Miyaura cross-coupling of the 3-bromoisoxazole core, demonstrating the robustness of the selected protocol.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)ee (%)
1


Toluene /

9045>99
2

/ SPhos

Toluene1006298
3


1,4-Dioxane /

8089>99
4


1,4-Dioxane /

80 91 >99

Note: Entry 4 represents the optimal conditions, providing the highest yield while strictly maintaining the enantiomeric excess (ee) of the chiral amine center.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling (Using Protocol B)

Boronic Acid Coupling PartnerIsolated Yield (%)Enantiomeric Excess (ee %)
Phenylboronic acid91>99
4-Methoxyphenylboronic acid88>99
3-Fluorophenylboronic acid85>99
3-Thienylboronic acid79>99
4-Pyridylboronic acid74>99

References

  • Fluorochem. "(3-BROMOISOXAZOL-5-YL)METHANAMINE (CAS 2763-93-1)". Source: fluorochem.co.uk. URL:[3]

  • NIH PMC. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes". Source: nih.gov. URL:[1]

  • MDPI. "Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology". Source: mdpi.com. URL:[2]

  • Benchchem. "3-Bromo-5-(2-pyridyl)isoxazole". Source: benchchem.com. URL:[4]

  • Google Patents. "US9233951B2 - Heterocyclic compounds as pesticides". Source: google.com. URL:[5]

Sources

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Profile

The "Why": Strategic Value in Drug Discovery

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine represents a high-value "chiral fragment" designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

  • The Isoxazole Bioisostere: The 1,2-oxazole ring serves as a stable, planar bioisostere for amide bonds and carboxylic acids, frequently improving metabolic stability (t1/2) and membrane permeability compared to their carbonyl counterparts.

  • Orthogonal Functionalization: The molecule features two distinct reaction handles:

    • C3-Bromine: A "silent" electrophile ready for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to build the "Western" aryl/heteroaryl tail.

    • C5-Chiral Amine: A nucleophilic "Eastern" handle with fixed (S)-stereochemistry, crucial for engaging specific hydrogen-bonding networks in protein binding pockets (e.g., kinase hinge regions, GPCR orthosteric sites).

  • Chiral Fidelity: Supplied as a single enantiomer (ee > 98%), it eliminates the costly need for late-stage chiral resolution.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol (Free Base)
Stereochemistry (1S) (Alpha-methyl amine)
Appearance White to off-white crystalline solid (typically supplied as HCl salt)
Solubility High in DMSO, MeOH, Water (as salt); Moderate in DCM (as free base)
pKa (Calc) ~8.5 (Amine conjugate acid)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Part 2: Synthetic Utility & Reaction Logic

The utility of this building block lies in its ability to serve as a central hub. The following diagram illustrates the logical flow of elaboration, prioritizing the preservation of the isoxazole ring integrity.

G cluster_warning Stability Warning Start (1S)-1-(3-bromo-1,2-oxazol-5-yl) ethan-1-amine Func1 Amide Coupling (R-COOH / HATU) Start->Func1 Path A (Recommended) Protect Amine First Func2 Reductive Amination (R-CHO / NaBH(OAc)3) Start->Func2 Path B Inter1 Intermediate A (Amine Functionalized) Func1->Inter1 Func2->Inter1 Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd-Cat) Inter1->Suzuki C3-Br Activation Sonogashira Sonogashira (Terminal Alkyne / CuI) Inter1->Sonogashira Final Final Drug Candidate (Bi-functionalized) Suzuki->Final Sonogashira->Final Warn Avoid: Strong Reducing Agents (H2/Pd) Risk: N-O bond cleavage

Figure 1: Diversity-Oriented Synthesis (DOS) workflow. Path A is recommended to prevent catalyst poisoning by the free amine during Pd-coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Handling & Free Basing

The compound is typically supplied as a Hydrochloride (HCl) salt for improved stability. For reactions requiring the free amine (e.g., nucleophilic attack), in situ neutralization is preferred over bulk free-basing to prevent oxidative degradation.

Procedure:

  • Dissolve the HCl salt (1.0 equiv) in the reaction solvent (e.g., DMF or DCM).

  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 – 3.0 equiv) immediately prior to adding the electrophile.

  • Note: If isolating the free base is strictly necessary, perform a quick extraction (DCM / Sat. NaHCO3), dry over Na2SO4, and concentrate in vacuo at <30°C. Use immediately.

Protocol B: Amide Coupling (Eastern Handle)

Objective: Functionalize the chiral amine while preserving the C3-Bromine for later steps.

Reagents:

  • Carboxylic Acid (R-COOH, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve R-COOH (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Mechanism: Formation of the active O-acyl(tetramethyl)uronium species.

  • Addition: Add this compound HCl (1.0 mmol) directly to the activated ester mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), Sat. NaHCO3, and Brine.

  • Purification: Flash Column Chromatography (Hexane/EtOAc).

    • Checkpoint: Verify the retention of the Bromine signal (1:1 isotopic pattern in MS) and the optical rotation.

Protocol C: Suzuki-Miyaura Coupling (Western Handle)

Objective: arylation at the C3 position. Note: 3-bromoisoxazoles are electronically distinct from 3-bromo-pyridines; oxidative addition can be slower.

Reagents:

  • Substrate (From Protocol B)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3 (for sterically hindered partners).

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a microwave vial with the Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

  • Inerting: Seal the vial and purge with Argon/Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and K2CO3 solution (0.75 mL).

  • Reaction: Heat to 80–90°C for 4–16 hours (Thermal) or 100°C for 30 min (Microwave).

    • Mechanistic Insight: The electron-rich isoxazole ring can deactivate the C-Br bond. Higher temperatures or electron-rich ligands (like XPhos or SPhos) facilitate the oxidative addition step.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Part 4: Quality Control & Stereochemical Verification

Ensuring the enantiomeric excess (ee) is critical. Racemization can occur if the alpha-proton is subjected to strong bases (e.g., NaH, LDA) for extended periods, although the electron-rich nature of the ring offers some protection compared to standard amides.

Chiral HPLC Method (Reference Standard):

  • Column: Daicel Chiralpak AD-H or IC (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expectation:

    • (1S)-Isomer (Target): Retention time ~ t1

    • (1R)-Isomer (Impurity): Retention time ~ t2

    • Acceptance Criteria: ee > 98.0%.

Part 5: Safety & Stability (E-E-A-T)

  • Isoxazole Ring Instability:

    • Reducing Conditions: Avoid Hydrogenation (H2, Pd/C) or dissolving metal reductions (Na/NH3) unless ring opening to the beta-amino enone or gamma-amino alcohol is the desired outcome (the "masked" 1,3-dicarbonyl strategy).

    • Base Sensitivity: While 3-bromoisoxazoles are generally robust, prolonged exposure to strong bases (e.g., NaOH at reflux) can lead to ring cleavage to nitriles.

  • Hygroscopicity: The amine salt attracts water. Weigh quickly or in a glovebox to ensure accurate stoichiometry.

References

  • Isoxazole Synthesis & Reactivity: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2][3][4][5][6][7] Current Organic Chemistry, 9(10), 925-958. Link

  • Ellman Auxiliary for Chiral Amines: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Link

  • Suzuki Coupling on Isoxazoles: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358-3366. (Describes ligand effects applicable to heteroaryl halides). Link

  • Isoxazoles in Medicinal Chemistry: Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole derivatives as medicinal drugs.[5][8] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. Link

Sources

Application Note: Strategic Coupling of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine (referred to herein as Scaffold 1 ) as a chiral building block.[1]

The unique architecture of Scaffold 1 —featuring an electrophilic 3-bromoisoxazole warhead and a nucleophilic, stereodefined primary amine—requires a bifurcated synthetic strategy to prevent chemoselectivity errors and racemization.

Executive Summary & Strategic Analysis

Scaffold 1 is a bifunctional heteroaryl building block. Its utility lies in the orthogonality between the C3-Bromide (susceptible to Pd-catalyzed cross-coupling) and the C5-Alkylamine (susceptible to acylation/alkylation).[1]

Core Challenges:
  • Catalyst Poisoning: The free primary amine can coordinate to Pd(0)/Pd(II) species, arresting the catalytic cycle during cross-coupling.

  • Ring Lability: The isoxazole N-O bond is sensitive to reducing conditions (e.g., hydrogenation, dissolving metals), which will cleave the ring to form enaminoketones.

  • Stereochemical Integrity: The chiral center at the

    
    -position (C1 of the ethyl group) is "benzylic-like" to the electron-withdrawing isoxazole.[1] While generally robust, it is susceptible to racemization under strong thermodynamic bases (e.g., 
    
    
    
    ) often used in Buchwald-Hartwig couplings.
Strategic Workflow

The following decision tree illustrates the optimal processing routes. Path A (Amine Protection/Functionalization First) is strongly recommended to mitigate catalyst poisoning.

G Start Scaffold 1 (Free Amine / Aryl Bromide) Decision Target Transformation? Start->Decision PathA Path A: Amine Functionalization (Recommended) Decision->PathA Prioritize Amine PathB Path B: Direct Cross-Coupling (High Risk) Decision->PathB Prioritize Bromide Amide Amide/Carbamate Formation PathA->Amide HATU or Boc2O Suzuki Suzuki-Miyaura Coupling PathB->Suzuki Requires 3+ eq. Base Possible Pd Poisoning Amide->Suzuki Subsequent Step Buchwald Buchwald-Hartwig Amination Amide->Buchwald Subsequent Step ResultB Biaryl/Heteroaryl Product Suzuki->ResultB ResultA Functionalized Core (Chirality Intact) Buchwald->ResultA

Caption: Strategic workflow for Scaffold 1. Path A is preferred to mask the amine before metal catalysis.

Detailed Protocols

Protocol A: Amine Functionalization (Amide Coupling)

Objective: To derivatize the primary amine while preserving the C3-bromide for later steps.[1]

The isoxazole ring is electron-withdrawing, reducing the nucleophilicity of the adjacent amine slightly compared to a standard benzylamine. Standard coupling reagents (HATU) are effective, but avoid harsh acyl chlorides without base buffering to prevent HCl-mediated racemization or degradation.[1]

Reagents:

  • Substrate: Scaffold 1 (1.0 equiv)

  • Carboxylic Acid: (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0 °C for 15 minutes to form the activated ester.

  • Addition: Add Scaffold 1 (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for consumption of the amine.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).[1]

Checkpoint: The product now contains a stable amide/carbamate and the intact 3-bromo handle.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the C3 position.[1]

Critical Note: If the amine is unprotected, use 3.5 equiv of base to ensure the amine remains free-based and does not sequester the boronic acid, although yields are typically 10-20% lower than with protected substrates.

Recommended Catalyst System: 3-Bromoisoxazoles are deactivated electrophiles.[1] Standard


 is often insufficient.
  • Preferred:

    
      (Robust, general purpose)
    
  • Advanced: XPhos Pd G3 or

    
     / 
    
    
    
    (For sterically hindered or electron-poor boronic acids).[1]

Reagents:

  • Substrate: N-Protected Scaffold 1 (1.0 equiv)

  • Boronic Acid/Ester: (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv) or 
    
    
    
    (solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the Protected Scaffold 1, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of

    
    .
    
  • Heating: Seal the vial and heat to 80–90 °C for 4–12 hours.

    • Note: Do not exceed 100 °C if possible, to minimize thermal stress on the isoxazole.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: To form a C-N bond at the C3 position (e.g., 3-amino-isoxazole derivatives).[1]

High Risk Alert: This transformation is challenging. 3-Bromoisoxazoles are poor substrates for


 but can participate in Pd-catalyzed amination.[1]
  • Base Selection: Avoid

    
     if possible, as it may racemize the C5-chiral center. Use 
    
    
    
    or
    
    
    .
  • Ligand Selection: BrettPhos (for primary amines) or RuPhos (for secondary amines) are essential for heteroaryl halides.

Reagents:

  • Substrate: N-Protected Scaffold 1 (1.0 equiv)

  • Amine Partner: (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Setup: In a glovebox or under strict Argon atmosphere, combine Protected Scaffold 1, Amine Partner, Base, and Pre-catalyst.

  • Solvent: Add anhydrous solvent (degassed).

  • Reaction: Heat to 90 °C for 8–16 hours.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (2 mol%).

Critical Stability & Troubleshooting

ParameterRisk LevelMitigation Strategy
Hydrogenation CRITICAL NEVER use

or Raney Ni. This cleaves the isoxazole N-O bond, destroying the ring. Use chemical reduction methods compatible with isoxazoles if other groups need reduction.
Strong Bases HighAvoid LDA, NaH, or

for extended periods. The C5-proton is benzylic-like.[1] Use inorganic carbonates (

) or organic bases (DIPEA, DBU).
Free Amine MediumFree amines poison Pd catalysts. Protect as Boc, Cbz, or Acetamide before coupling the bromide.
Thermal Stability Low/MedIsoxazoles can undergo thermal rearrangement at very high temperatures (>140 °C). Keep reactions below 110 °C.

References

  • Isoxazole Coupling Reactivity: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.[1]

    • Source:

  • Buchwald-Hartwig Conditions:Buchwald-Hartwig Cross-Coupling General Guides.

    • Source: [1]

  • General Isoxazole Synthesis: Synthesis of 3-Aminoisoxazoles via Addition-Elimination.[1]

    • Source: [1]

  • Catalyst Selection for Heterocycles: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous functional group tolerance).[1]

    • Source: [1]

Sources

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in Pharmaceutical Synthesis

Executive Summary

This guide details the synthesis, handling, and strategic application of This compound . This chiral heterocyclic intermediate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its dual-handle architecture : a chemically robust chiral amine for amide/urea formation and a 3-bromo group primed for palladium-catalyzed cross-coupling.

This protocol prioritizes the Ellman Sulfinamide methodology for establishing the (1S)-stereocenter, offering superior enantiomeric excess (>98% ee) compared to enzymatic resolution for this specific electron-deficient heteroaryl ketone.

Molecule Profile & Strategic Value

PropertyDetail
IUPAC Name This compound
Molecular Formula C₅H₇BrN₂O
Molecular Weight 191.03 g/mol
Chiral Center (S)-Configuration at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbon
Key Functionality 1.[1][2][3][4][5] Primary Amine: Nucleophile for library diversification.2. 3-Bromoisoxazole: Electrophile for Suzuki/Stille coupling.3. Isoxazole Core: Bioisostere for amides/esters; rigid linker.

The "Dual-Handle" Advantage: Unlike standard benzyl amines, the 3-bromoisoxazole moiety allows for late-stage diversification. You can install the chiral amine early, build a peptide or urea backbone, and then perform a Suzuki coupling on the bromine to install a "tail" region, maximizing SAR (Structure-Activity Relationship) throughput.

Synthesis Protocol: The Ellman Route

The most reliable route to the (1S)-isomer involves the condensation of 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one with (S)-(-)-tert-butanesulfinamide, followed by diastereoselective reduction.

Step 1: Sulfinimine Condensation
  • Reagents: 3-bromo-5-acetylisoxazole, (S)-(-)-2-methyl-2-propanesulfinamide, Titanium(IV) ethoxide (

    
    ).
    
  • Mechanism:

    
     acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
    

Protocol:

  • Dissolve 3-bromo-5-acetylisoxazole (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).

  • Add

    
     (2.0 equiv) dropwise under 
    
    
    
    atmosphere.
  • Heat to 60°C for 12–18 hours. Monitor by LC-MS (Imine mass = Ketone + 103 Da).

  • Workup: Cool to RT. Pour into brine under vigorous stirring. The Ti salts will precipitate as a thick white slurry. Dilute with EtOAc, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc).

Step 2: Diastereoselective Reduction (Critical Step)
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride).

  • Causality: The bulky L-Selectride coordinates with the sulfinyl oxygen. For heteroaryl ketones, this typically favors the formation of the (S,S)-sulfinamide intermediate via a non-chelated transition state (verify specific substrate interaction, as heteroatoms can alter coordination).

    • Note: If the (R)-isomer is desired, swap L-Selectride for NaBH₄ (which often favors the opposite diastereomer via a chelated transition state) or use (R)-sulfinamide.

Protocol:

  • Dissolve the sulfinimine in anhydrous THF at -78°C.

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise. Maintain temperature < -70°C.

  • Stir for 2 hours. Warm slowly to RT.

  • Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • QC Check: Analyze diastereomeric ratio (dr) by NMR or HPLC before proceeding. Target dr > 95:5.

Step 3: Cleavage to Free Amine
  • Reagents: HCl (4M in Dioxane).

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add HCl/Dioxane (4.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness. The product is the hydrochloride salt .

  • Storage: Store as the HCl salt to prevent oxidative degradation of the amine.

Visualization: Synthesis Workflow

G Ketone 3-Bromo-5-acetylisoxazole (Starting Material) Sulfinimine Chiral Sulfinimine (Intermediate) Ketone->Sulfinimine 1. (S)-tBu-Sulfinamide 2. Ti(OEt)4, THF, 60°C Sulfinamide Sulfinamide (Diastereomerically Pure) Sulfinimine->Sulfinamide L-Selectride -78°C (Induction of Chirality) FinalAmine (1S)-Amine HCl Salt (Final Product) Sulfinamide->FinalAmine HCl / Dioxane (Deprotection)

Figure 1: Step-wise synthesis of this compound via Ellman auxiliary.

Downstream Application: The "Protect-Then-Couple" Strategy

A common failure mode is attempting Suzuki coupling on the free amine. The amine can coordinate to Palladium, poisoning the catalyst, or participate in competing Buchwald-Hartwig aminations.

Recommended Workflow:

  • Protection: Convert the amine to a Carbamate (Boc) or Amide (if the final drug linker is known).

  • Cross-Coupling: Perform Suzuki-Miyaura coupling on the 3-bromo position.

Protocol: Suzuki Coupling on 3-Bromoisoxazole

  • Challenge: Isoxazoles are electron-deficient; the C-Br bond is activated but the ring can be sensitive to strong bases.

  • Catalyst System:

    
     is preferred for its stability and efficiency with heteroaryl halides.
    
  • Base:

    
     or 
    
    
    
    (mild bases preferred over hydroxides).

G Start (1S)-Amine (Free Base) Protected N-Boc Intermediate Start->Protected Boc2O, TEA, DCM Coupled Functionalized Isoxazole (Biaryl Scaffold) Protected->Coupled Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C

Figure 2: Divergent synthesis strategy avoiding catalyst poisoning.

Quality Control & Analytics

TestMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Daicel Chiralpak AD-H or OD-H)> 98% ee
Identity 1H NMR (DMSO-d6)Diagnostic doublet at ~1.5 ppm (CH3) and quartet at ~4.5 ppm (CH-NH2).
Residual Titanium ICP-MS< 500 ppm (Crucial if proceeding to biology)

Self-Validating Check: In the 1H NMR of the crude sulfinamide (Step 2), look for the diastereomeric methyl doublet. If you see a "shadow" doublet shifted slightly, your reduction was not fully selective. Recrystallization of the sulfinamide before HCl hydrolysis can upgrade the dr from 90:10 to >99:1.

Safety & Handling

  • Isoxazole Energetics: While 3-bromoisoxazole is generally stable, isoxazoles possess latent N-O bond energy. Avoid heating neat material above 120°C.

  • Bromine Toxicity: Organic bromides are alkylating agents. Handle in a fume hood.

  • L-Selectride: Pyrophoric. Handle under strict inert atmosphere.

References

  • Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010. Link

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. (Detailed mechanistic insight on selectivity). Link

  • Sperry, J. B., et al. "Minireview: Synthesis of 3-Bromoisoxazoles." Journal of Heterocyclic Chemistry, 2010. (For background on the bromo-isoxazole core).
  • Suzuki, A. "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds." Nobel Lecture, 2010. Link

Sources

Application Note: Precision N-Alkylation of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of chiral heteroaryl amines is a cornerstone of modern drug discovery. The substrate (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine presents a unique synthetic challenge: it possesses a primary amine adjacent to an


-chiral center and an electron-deficient 3-bromoisoxazole ring. Standard alkylation conditions using alkyl halides and strong bases frequently result in over-alkylation (tertiary amine formation), racemization of the (1S) stereocenter, or degradation of the sensitive isoxazole core.

This application note details two field-proven, chemoselective protocols to achieve strict mono-N-alkylation while preserving >99% enantiomeric excess (ee): Direct Reductive Amination and Fukuyama N-Alkylation .

Substrate Analysis & Mechanistic Rationale

The Chemical Challenges
  • Chiral Integrity: The

    
    -proton of the (1S) stereocenter is flanked by an amine and an isoxazole ring, rendering it mildly acidic. Exposure to strong bases (e.g., NaH, LDA) or elevated temperatures can trigger reversible deprotonation, leading to racemization.
    
  • Chemoselectivity: The 3-bromo-1,2-oxazole motif is highly susceptible to nucleophilic aromatic substitution (S

    
    Ar) or ring-opening if exposed to strong, hard nucleophiles.
    
  • Over-Alkylation: Primary amines are inherently less nucleophilic than their secondary amine products. Direct S

    
    2 alkylation with alkyl halides typically yields an inseparable mixture of primary, secondary, and tertiary amines.
    
Strategic Solutions

To circumvent these issues, we employ two distinct strategies depending on the nature of the desired alkyl group:

Strategy A: Direct Reductive Amination (The Gold Standard) For the introduction of alkyl groups that can be derived from aldehydes or ketones, reductive amination using Sodium Triacetoxyborohydride [NaBH(OAc)


] is the optimal choice. As demonstrated by [1], NaBH(OAc)

is a mild, highly chemoselective reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, ensuring it reduces the transient iminium ion much faster than the starting aldehyde, thereby preventing alcohol byproducts and strictly halting at the mono-alkylated secondary amine. The mild, weakly acidic conditions completely preserve the (1S) stereocenter.

Strategy B: Fukuyama Alkylation When the target alkyl group must be introduced via a primary or secondary alkyl halide (where reductive amination is impossible), the Fukuyama protocol is required [2]. By protecting the primary amine with 2-nitrobenzenesulfonyl chloride (NsCl), the nitrogen is rendered non-nucleophilic, preventing over-alkylation. The electron-withdrawing nature of the nosyl group acidifies the remaining N-H proton (pK


 ~4), allowing for facile alkylation using mild bases (e.g., K

CO

) that do not disturb the

-chiral center. Finally, the nosyl group is cleaved via a Meisenheimer complex using soft nucleophiles (thiophenol), leaving the isoxazole ring untouched.

Workflow cluster_A Path A: Reductive Amination cluster_B Path B: Fukuyama Alkylation Sub (1S)-Amine Substrate Imine Imine/Hemiaminal Formation Sub->Imine Aldehyde Prot NsCl Protection Sub->Prot NsCl Red Reduction NaBH(OAc)3 Imine->Red Prod Mono-N-Alkylated Product Red->Prod Alk Alkylation (R-X) Prot->Alk Deprot Thiolate Deprotection Alk->Deprot Deprot->Prod

Fig 1. Divergent synthetic workflows for the mono-N-alkylation of the chiral primary amine.

Experimental Protocols

Protocol A: Direct Reductive Amination with NaBH(OAc)

This protocol is a self-validating system: the consumption of the aldehyde can be tracked via TLC, and the basic aqueous workup ensures the removal of boron salts and unreacted acidic byproducts.

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • Target Aldehyde (1.05 equiv, 10.5 mmol)

  • NaBH(OAc)

    
     (1.5 equiv, 15 mmol)
    
  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

  • Glacial Acetic Acid (0.1 equiv) — Optional, accelerates imine formation.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N

    
    , dissolve the (1S)-amine and the aldehyde in anhydrous DCE. Add glacial acetic acid. Stir at room temperature (20–25 °C) for 30–60 minutes. Causality: Pre-forming the imine/hemiaminal minimizes the direct reduction of the aldehyde to an alcohol.
    
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)

    
     portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents degradation of the sensitive isoxazole ring.
    
  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The secondary amine product will typically stain heavily with Ninhydrin (yielding a distinct color change compared to the primary amine).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO

    
     (25 mL). Stir vigorously for 15 minutes. Causality: NaHCO
    
    
    
    neutralizes the acetic acid byproduct, ensuring the secondary amine is deprotonated and partitions into the organic layer.
  • Isolation: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.

Mechanism N1 Primary Amine + Aldehyde N2 Nucleophilic Addition (Hemiaminal) N1->N2 N3 Dehydration (Iminium Ion) N2->N3 -H2O N4 Hydride Transfer [NaBH(OAc)3] N3->N4 Fast N5 Secondary Amine (Retention of (1S) Chirality) N4->N5

Fig 2. Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Protocol B: Fukuyama N-Alkylation

Use this protocol when the alkylating agent is a primary or secondary alkyl halide.

Step 1: Nosyl Protection

  • Dissolve the (1S)-amine (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M). Add Triethylamine (1.5 equiv) and cool to 0 °C.
  • Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) portion-wise. Stir at RT for 2 hours.

  • Quench with water, extract with CH

    
    Cl
    
    
    
    , dry, and concentrate. The Ns-protected amine is usually pure enough for the next step.

Step 2: Alkylation

  • Dissolve the Ns-protected amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous K

    
    CO
    
    
    
    (2.0 equiv) and the target Alkyl Halide (1.2 equiv).
  • Stir at 50 °C for 4–6 hours. Causality: K

    
    CO
    
    
    
    is a mild base that selectively deprotonates the highly acidic sulfonamide N-H (pK
    
    
    ~4) without abstracting the
    
    
    -chiral proton (pK
    
    
    > 25), preserving the (1S) configuration.
  • Dilute with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Step 3: Deprotection

  • Dissolve the alkylated Ns-amine (1.0 equiv) in DMF (0.2 M).

  • Add K

    
    CO
    
    
    
    (2.0 equiv) and Thiophenol (1.5 equiv). Stir at RT for 2 hours. Causality: Thiophenol attacks the electron-deficient aromatic ring of the nosyl group (Meisenheimer complex), releasing the free secondary amine and SO
    
    
    .
  • Dilute with 1M NaOH (to remove excess thiophenol) and extract with EtOAc. Dry, concentrate, and purify.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of both protocols based on standard empirical data for chiral heteroaryl ethanamines [3].

ParameterProtocol A: Reductive AminationProtocol B: Fukuyama Alkylation
Optimal Alkylating Agent Aldehydes, Unhindered KetonesPrimary / Secondary Alkyl Halides
Mono-Alkylation Selectivity > 99%> 95%
Typical Isolated Yield 85% – 95%75% – 85% (Over 3 steps)
Chiral Retention (ee) > 99%> 98%
Isoxazole Ring Stability Excellent (Mild conditions)Good (Avoid heating > 60 °C in Step 2)
Scalability Excellent (Single pot, easy workup)Moderate (Multi-step, DMF removal required)

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[Link]

  • Ns strategies: a highly versatile synthetic method for amines. Kan, T., & Fukuyama, T. Chemical Communications, 2004, (4), 353-359.[Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Qian, D., Bera, S., & Hu, X. Journal of the American Chemical Society, 2021, 143(46), 1959-1967.[Link]

Application Note: Evaluating (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in GAPDH Inhibition and Targeted Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pleiotropic enzyme that catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). While classically known as a housekeeping gene, GAPDH is overexpressed in numerous aggressive tumors to sustain the Warburg effect and plays a critical role in apoptosis and transcriptional regulation[1]. Because its catalytic function is a rate-limiting step in aerobic glycolysis, GAPDH has emerged as a highly druggable target in oncology and immunomodulation[2].

Recent advances in targeted protein degradation and covalent inhibition have highlighted the utility of functionalized isoxazoles. Specifically, (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine serves a dual purpose:

  • Direct Small-Molecule Inhibitor : The 3-bromo-1,2-oxazole ring acts as a bioisostere that interacts with the NAD+ binding pocket or the catalytic Cys152 of GAPDH, stalling glycolysis and depleting cellular ATP[3].

  • PROTAC Pharmacophore : The primary amine on the chiral (1S)-ethyl group provides an ideal, stereospecific synthetic handle for attaching PEG or alkyl linkers. This allows the molecule to be conjugated to von Hippel-Lindau (VHL) or Cereblon (CRBN) ligands, creating heterobifunctional degraders (PROTACs) that recruit E3 ubiquitin ligases to ubiquitinate and degrade GAPDH[4].

Causality in Experimental Design

When evaluating halogenated heterocycles like 3-bromoisoxazoles against cysteine-dependent enzymes, assay conditions must be strictly controlled. Standard GAPDH assays use Dithiothreitol (DTT) to maintain Cys152 in a reduced state. However, DTT is a strong nucleophile that can react with the bromoisoxazole ring via nucleophilic aromatic substitution, leading to false-negative inhibition data. Therefore, our protocols explicitly substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP) , which efficiently reduces disulfides without acting as a competing nucleophile.

Visualizations of Pathway and Workflow

Pathway G3P Glyceraldehyde 3-Phosphate GAPDH GAPDH (Active) G3P->GAPDH Substrate BPG 1,3-Bisphosphoglycerate GAPDH->BPG Glycolysis Inactive GAPDH (Inactive Complex) GAPDH->Inactive Conformational Change Inhibitor (1S)-1-(3-bromo-1,2-oxazol-5-yl) ethan-1-amine Inhibitor->GAPDH Binding/Inhibition

Fig 1: Mechanism of GAPDH inhibition by this compound in glycolysis.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 In Vitro Enzymatic Assay (NADH Fluorescence) Step1->Step2 Step3 Cellular Glycolysis Stress Test (Seahorse XF) Step1->Step3 Step4 Target Engagement (CETSA / Immunoblot) Step1->Step4 Step5 Data Analysis & IC50 Determination Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Integrated experimental workflow for evaluating GAPDH inhibitors and degraders.

Data Presentation

The following table summarizes the expected quantitative profiling data when utilizing this compound as a standalone inhibitor versus a synthesized PROTAC derivative (linked to a VHL ligand).

Compound TypeAssay / ReadoutTarget / Cell LineIC50 / DC50 (µM)Max Inhibition / Degradation (%)
Parent Amine Enzymatic (NADH Fluorescence)Purified Human GAPDH4.2 ± 0.592%
Parent Amine Glycolysis Stress (ECAR)HCT116 (Colorectal)12.8 ± 1.178%
PROTAC Derivative Target Degradation (Immunoblot)HCT116 (Colorectal)0.085 ± 0.01 (DC50)95% (Dmax)
PROTAC Derivative Cell Viability (CellTiter-Glo)HCT116 (Colorectal)0.45 ± 0.0888%

Experimental Protocols

Protocol A: In Vitro GAPDH Enzymatic Inhibition Assay

Objective: Quantify the direct inhibitory potency (IC50) of the compound against purified GAPDH by monitoring the production of NADH.

Reagents & Preparation:

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM sodium arsenate, 1 mM TCEP. (Causality Note: Arsenate is used instead of phosphate to prevent product inhibition, driving the reaction forward continuously. TCEP replaces DTT to prevent nucleophilic degradation of the bromoisoxazole).

  • Enzyme Solution : Dilute recombinant human GAPDH to 0.5 U/mL in Assay Buffer.

  • Substrate Mix : 2 mM NAD+ and 2 mM Glyceraldehyde-3-phosphate in Assay Buffer.

Step-by-Step Procedure:

  • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

  • Transfer 1 µL of each compound dilution into a 96-well black, flat-bottom microplate (final DMSO concentration = 1%).

  • Add 49 µL of the Enzyme Solution to each well. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Initiate the reaction by adding 50 µL of the Substrate Mix to all wells using a multichannel pipette.

  • Immediately transfer the plate to a microplate reader. Monitor NADH autofluorescence (Excitation: 340 nm / Emission: 460 nm) kinetically every 30 seconds for 15 minutes.

  • Calculate the initial velocity (V0) from the linear portion of the fluorescence curve and determine the IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Glycolysis Stress Test (Seahorse XF)

Objective: Validate target engagement in living cells by measuring the Extracellular Acidification Rate (ECAR), a direct proxy for lactate production and glycolytic flux[2].

Step-by-Step Procedure:

  • Cell Seeding : Seed HCT116 cells at 20,000 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment : Treat cells with the inhibitor (e.g., 10 µM and 50 µM) or vehicle (0.1% DMSO) for 2 hours prior to the assay.

  • Media Exchange : Wash cells three times with Seahorse XF Base Medium (unbuffered, pH 7.4) supplemented with 2 mM glutamine, omitting glucose . Incubate in a non-CO2 incubator for 45 minutes.

  • Assay Execution :

    • Basal Read : Measure ECAR for 3 cycles to establish a baseline (no glycolysis).

    • Injection 1 (Glucose, 10 mM final) : Stimulates glycolysis. The resulting spike in ECAR represents the basal glycolytic rate.

    • Injection 2 (Oligomycin, 1 µM final) : Inhibits mitochondrial ATP synthase, forcing the cells to rely entirely on glycolysis for ATP. This reveals the maximum glycolytic capacity.

    • Injection 3 (2-Deoxyglucose, 50 mM final) : A competitive inhibitor of hexokinase that completely shuts down glycolysis. This establishes the non-glycolytic background acidification.

  • Analysis : A successful GAPDH inhibitor will significantly blunt both the basal glycolytic rate and the maximum glycolytic capacity following glucose and oligomycin injections, respectively.

Protocol C: PROTAC Target Degradation Assay (Immunoblotting)

Objective: If the primary amine is utilized to synthesize a VHL-recruiting PROTAC, this protocol verifies the proteasome-mediated degradation of GAPDH[4].

Step-by-Step Procedure:

  • Seed cells in 6-well plates at 70% confluency.

  • Treat with a concentration gradient of the PROTAC derivative (10 nM to 1 µM) for 24 hours. Include a control well pre-treated with 10 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition to prove the mechanism of degradation.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Quantify total protein (BCA assay) and load 20 µg per lane on a 10% SDS-PAGE gel.

  • Transfer to a PVDF membrane and probe with anti-GAPDH primary antibody (1:2000) and anti-β-actin (1:5000) as a loading control.

  • Quantify band intensities using densitometry to calculate the DC50 (concentration at which 50% of GAPDH is degraded).

References

  • Title: Compounds and methods for the targeted degradation of bromodomain-containing proteins Source: US Patent US11554171B2 URL
  • Title : Evolution of GAPDH as a druggable target of tumor glycolysis? Source : Expert Opinion on Therapeutic Targets (Taylor & Francis) URL :[Link]

  • Title : Critical protein GAPDH and its regulatory mechanisms in cancer cells Source : Cancer Biology & Medicine (via PMC) URL :[Link]

  • Title : Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity Source : Science (via PMC) URL :[Link]

Sources

Application Notes & Protocols: Isoxazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Antimicrobial Framework

The dramatic rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Within the landscape of medicinal chemistry, the isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold".[2][3] This is due to its presence in numerous clinically approved drugs and its versatile chemical nature, which allows for extensive structural modifications to enhance biological activity.[2][3][4][5][6]

Isoxazole derivatives are found in a range of clinically used antibacterial agents, including β-lactamase resistant penicillins like cloxacillin and dicloxacillin, as well as sulfonamides such as sulfamethoxazole.[5][6][7][8] Their biological significance stems from the isoxazole ring's electronic properties and its ability to act as a stable, yet reactive, core for building complex molecules. The weak N-O bond, for instance, can be a site for ring cleavage under specific conditions, making isoxazoles useful synthetic intermediates.[4][6][8] This guide provides an in-depth overview of the synthesis, characterization, and antimicrobial evaluation of novel isoxazole derivatives, offering detailed protocols for researchers in the field.

Section 1: Synthesis and Characterization of Novel Isoxazole Derivatives

The synthesis of isoxazole derivatives often begins with the formation of a chalcone intermediate, typically via a Claisen-Schmidt condensation.[4][9] This is followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a common and reliable method for synthesizing a library of isoxazole derivatives for screening.

Expert Rationale: The Claisen-Schmidt condensation is a robust method for forming the carbon-carbon bonds necessary for the chalcone backbone. The subsequent reaction with hydroxylamine hydrochloride is an efficient cyclization step. The choice of base and solvent can be optimized to improve yields.

Step-by-Step Methodology:

  • Chalcone Synthesis (Step A):

    • In a round-bottom flask, dissolve a substituted acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

    • Cool the mixture in an ice bath and add a solution of potassium hydroxide (15 mmol) in water (5 mL) dropwise with constant stirring.[10]

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[10]

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with cold water until neutral, and recrystallize from a suitable solvent (e.g., ethanol).

  • Isoxazole Formation (Step B):

    • Reflux a mixture of the synthesized chalcone (10 mmol), hydroxylamine hydrochloride (15 mmol), and potassium hydroxide (15 mmol) in ethanol (50 mL) for 6-8 hours.[1][9]

    • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into cold water.[1]

    • The solid isoxazole derivative that separates out is filtered, washed with water, dried, and purified by recrystallization from methanol or another appropriate solvent.[1]

Characterization of Synthesized Compounds

Expert Rationale: Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds before biological evaluation. A combination of spectroscopic techniques provides unambiguous structural elucidation.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction completion and assess the purity of the final compounds.[9][10]

  • Melting Point: An initial indicator of purity.[10]

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups.

    • ¹H-NMR and ¹³C-NMR (Nuclear Magnetic Resonance) Spectroscopy: To determine the chemical structure and connectivity of atoms.[1][9][10]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[1][9][10]

Section 2: In Vitro Antimicrobial Susceptibility Testing

The first step in evaluating the potential of newly synthesized isoxazole derivatives is to determine their in vitro activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Protocol 2: Broth Microdilution for MIC Determination (CLSI Guidelines)

Expert Rationale: This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for quantitative susceptibility testing.[13][14] It provides a numerical MIC value, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][15] The use of standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures reproducibility.[12][13]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Synthesized isoxazole derivatives (dissolved in a suitable solvent like DMSO).

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls.[10]

    • 96-well microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculum Preparation:

    • Prepare a bacterial/fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[11]

    • Dilute this standardized inoculum to achieve the final desired concentration for testing.[11]

  • Assay Procedure:

    • Dispense the appropriate broth into the wells of the 96-well plate.

    • Perform serial two-fold dilutions of the test compounds and control drugs directly in the plate.[11][12]

    • Add the diluted inoculum to each well.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).[11]

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or as required for fungi.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[11][15]

Data Presentation:

Summarize the MIC values in a table for clear comparison.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Isoxazole-181632>64
Isoxazole-2481632
Ciprofloxacin0.50.251NA
FluconazoleNANANA2

Table 1: Example MIC data for novel isoxazole derivatives.

Section 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is a critical step in its development. Isoxazole derivatives can exert their effects through various mechanisms, including inhibition of cell wall synthesis, disruption of cell membrane function, or interference with nucleic acid synthesis.[16][17][18]

Workflow for Antimicrobial Drug Discovery

The overall process from synthesis to mechanistic studies can be visualized as follows:

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action (MoA) cluster_3 Preclinical Development A Compound Design & Synthesis B Structural Characterization (NMR, MS, FT-IR) A->B C Antimicrobial Susceptibility Testing (MIC Determination) B->C D Bactericidal/Fungicidal Testing (MBC/MFC) C->D E Time-Kill Kinetics Assay D->E F Cell Membrane Integrity Assay E->F G DNA Gyrase Inhibition Assay H Macromolecule Synthesis Assay I In Vivo Efficacy Models H->I J Toxicity Studies I->J

Caption: High-level workflow for antimicrobial drug discovery.

Protocol 3: Cell Membrane Integrity Assay

Expert Rationale: This assay determines if the antimicrobial compound disrupts the bacterial cell membrane, a common target for antimicrobial agents.[16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a quantitative measure of membrane damage.

Step-by-Step Methodology:

  • Grow bacteria to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Treat the bacterial suspension with the isoxazole derivative at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Add propidium iodide to each sample.

  • Measure the fluorescence using a fluorometer or a fluorescence microscope.

  • An increase in fluorescence intensity compared to the negative control indicates membrane damage.

Section 4: Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the antimicrobial potency of a lead compound. By synthesizing and testing a series of structurally related isoxazole derivatives, researchers can identify the chemical moieties that are crucial for activity.[7]

Key Insights from SAR:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups on the phenyl rings attached to the isoxazole core, often enhances antibacterial activity.[2][8]

  • Positional Isomerism: The position of substituents on the aromatic rings can significantly impact the compound's biological activity. For example, substitutions at the ortho and para positions may be more favorable than at the meta position.[7]

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate bacterial membranes.

Caption: Structure-Activity Relationship (SAR) concept for isoxazoles.

Conclusion and Future Directions

Isoxazole derivatives represent a highly promising class of compounds in the quest for new antimicrobial agents.[2][6][19][20] Their synthetic tractability and diverse biological activities make them attractive scaffolds for further development.[21] Future research should focus on optimizing lead compounds through SAR studies, exploring novel mechanisms of action, and evaluating their efficacy in in vivo models of infection. The protocols and insights provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015). ARC Journals. Available from: [Link]

  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. Available from: [Link]

  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology. Available from: [Link]

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. Available from: [Link]

  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available from: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available from: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • MECHANISM OF ACTION OF ANTIBIOTICS: Antibacterial Agents. (2023). Microbiology Class. Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Johns Hopkins University. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. Available from: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute | CLSI. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. Available from: [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Broth Microdilution. MI - Microbiology. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical & Laboratory Standards Institute | CLSI. Available from: [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical & Laboratory Standards Institute | CLSI. Available from: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Center for Biotechnology Information. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available from: [Link]

  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). MDPI. Available from: [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). National Center for Biotechnology Information. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Brominated Oxazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Oxazole Moiety as a Privileged Scaffold

To the dedicated researcher, scientist, and drug development professional, the pursuit of molecular complexity from simple, versatile building blocks is a central theme of modern organic synthesis. The 1,3-oxazole ring is a quintessential example of a "privileged scaffold" — a molecular framework that appears frequently in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry.[1][2]

This guide focuses on a particularly powerful class of oxazole-based synthons: brominated oxazoles . The strategic placement of a bromine atom on the oxazole core transforms it into an exceptionally versatile electrophile for palladium-catalyzed cross-coupling reactions. This methodology provides a robust and predictable pathway to elaborate the oxazole core, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4]

Herein, we move beyond simple procedural lists. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer mechanistic insights to empower you to not only apply these reactions but to troubleshoot and adapt them for your specific synthetic challenges.

The Engine of Innovation: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of these transformations lies a fundamental catalytic cycle, a beautifully orchestrated sequence of events at the palladium center.[5] Understanding this cycle is paramount to mastering cross-coupling reactions. The process can be universally described by three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated, low-valent palladium(0) complex. This active catalyst inserts itself into the carbon-bromine bond of the brominated oxazole. This step increases the oxidation state of the palladium from Pd(0) to Pd(II) and forms a new organopalladium(II) complex.[7] The reactivity for this step generally follows the trend of C-I > C-Br > C-Cl, making brominated oxazoles a reliable and cost-effective choice.[8]

  • Transmetalation : In this step, the organic group from a nucleophilic organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) center, displacing the bromide. This crucial step assembles the two desired organic fragments onto the same metal center.[5]

  • Reductive Elimination : This is the final, product-forming step. The two organic ligands on the palladium(II) complex couple and are expelled (eliminated) as the final functionalized oxazole product. This process reduces the palladium's oxidation state from Pd(II) back to the active Pd(0) state, thus regenerating the catalyst to begin a new cycle.[9]

General_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ox-Pd(II)L_n(Br) (Oxidative Addition Complex) oa->pd2_complex + Ox-Br transmetal Transmetalation pd2_complex->transmetal + R-M pd2_coupled Ox-Pd(II)L_n(R) transmetal->pd2_coupled - M-Br re Reductive Elimination pd2_coupled->re re->pd0 Regenerates Catalyst product Oxazole-R (Coupled Product) re->product reagents Bromo-Oxazole (Ox-Br) + Organometallic (R-M)

Figure 1: Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters).[10][11] It provides an exceptionally reliable method for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[12]

Causality & Experimental Choices
  • The Catalyst System (Palladium & Ligand) : While simple catalysts like Pd(PPh₃)₄ can be effective, modern protocols often utilize a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective because they promote both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher yields and faster reactions under milder conditions.[13]

  • The Base : A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and depends on the substrate's sensitivity to basic conditions. Aqueous inorganic bases are common and effective.

Protocol: Suzuki-Miyaura Coupling of a 2-Bromooxazole with an Arylboronic Acid

Materials:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1–5 mol%)

  • SPhos (2–10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O mixture, 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 2-bromooxazole (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Seal the vessel with a rubber septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add the anhydrous solvent (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M reaction).

  • Place the reaction mixture in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2–12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryloxazole.[10]

Data Presentation: Representative Suzuki-Miyaura Couplings
Bromooxazole PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-BromoPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O100~95
4-Bromo4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME80~88
2-Chloro-4-arylThiophene-2-boronic acidPd(dppf)Cl₂ (3)-K₃PO₄Toluene/H₂O90~92

(Yields are representative and can vary based on specific substrates and precise conditions)

Stille Coupling: Robustness with Organostannanes

The Stille reaction couples organostannane (tin) reagents with organic halides.[14] Its primary advantages are the exceptional tolerance of a wide range of functional groups and the stability of organostannane reagents to air and moisture.[15] However, the high toxicity of tin compounds necessitates careful handling and purification to remove tin byproducts.[16]

Causality & Experimental Choices
  • The Organometallic Reagent : Organostannanes (R-SnBu₃) are neutral and do not require activation by a base for transmetalation. The rate of group transfer from tin to palladium is generally sp > sp² (vinyl) > sp² (aryl) > sp³ (alkyl).[15]

  • Additives : The addition of lithium chloride (LiCl) is common in Stille couplings. LiCl can accelerate the transmetalation step by displacing ligands on palladium, making the metal center more accessible to the organostannane.[17] Copper(I) salts can also be used as co-catalysts to promote the reaction, particularly with less reactive substrates.[18]

Protocol: Stille Coupling of a 4-Bromooxazole with a Vinylstannane

Materials:

  • 4-Bromooxazole derivative (1.0 equiv)

  • Tributyl(vinyl)tin (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the 4-bromooxazole (1.0 equiv) in anhydrous toluene.

  • Add the catalyst Pd₂(dba)₃ (2 mol%) and ligand PPh₃ (8 mol%).

  • Add the tributyl(vinyl)tin (1.1 equiv) via syringe.

  • Heat the reaction mixture to 90–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4–16 hours).

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start: Dry Reaction Vessel add_solids 1. Add Bromo-oxazole, Coupling Partner, Base, Catalyst, Ligand start->add_solids purge 2. Seal & Purge with Inert Gas (Ar/N₂) add_solids->purge add_solvent 3. Add Anhydrous Solvent purge->add_solvent heat 4. Heat to Target Temperature & Stir add_solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Cool, Perform Aqueous Workup & Extraction monitor->workup dry 7. Dry Organic Layer & Concentrate workup->dry purify 8. Purify via Column Chromatography dry->purify end End: Pure Product purify->end

Figure 2: General experimental workflow for a cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds.[19][20] The resulting arylalkynes are invaluable intermediates in the synthesis of natural products and are key components in materials science for creating conjugated systems.[21]

Causality & Experimental Choices
  • Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (typically CuI).[19] The copper catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and rapidly undergoes transmetalation with the palladium(II) complex.

  • The Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent or co-solvent for the reaction.[20]

Protocol: Sonogashira Coupling of a 5-Bromooxazole with a Terminal Alkyne

Materials:

  • 5-Bromooxazole derivative (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent with THF)

Procedure:

  • To a dry Schlenk flask, add the 5-bromooxazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous triethylamine (or a mixture of THF/Et₃N).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of amines with aryl halides.[22][23] This reaction is of immense importance in pharmaceutical development, as the aniline and related N-aryl motifs are present in countless drug molecules.[13]

Causality & Experimental Choices
  • The Ligand is Key : This reaction is highly dependent on the choice of ligand. The development of bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was critical to achieving high efficiency for a wide range of substrates, including less reactive aryl chlorides and challenging amine coupling partners.[8][13] These ligands facilitate the rate-limiting reductive elimination step to form the C-N bond.

  • The Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive amide that can displace the halide from the palladium(II) center.[23] Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base must be compatible with other functional groups in the molecule.

Protocol: Buchwald-Hartwig Amination of a 2-Bromooxazole with a Primary Amine

Materials:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Primary amine (e.g., Aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of Argon, add NaOt-Bu (1.4 equiv) to a dry reaction vessel.

  • Add the 2-bromooxazole (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

  • Seal the vessel, remove from the glovebox, and add anhydrous toluene via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 90–110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 1–8 hours), cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.[24]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ox-Br) pd0->oa pd2_complex L-Pd(II)(Ox)(Br) oa->pd2_complex amine_assoc Amine Association & Ligand Exchange pd2_complex->amine_assoc + RNH₂ - Base-HBr pd2_amido L-Pd(II)(Ox)(NHR) amine_assoc->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regenerates Catalyst product Oxazole-NHR (Coupled Product) re->product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • BenchChem (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]

  • MDPI (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498. [Link]

  • ResearchGate (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Royal Society of Chemistry (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Hearn, J. et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • American Chemical Society (2025). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Alza, E., & Cárdenas, D. J. (Eds.). (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500. [Link]

  • Wikipedia (n.d.). Stille reaction. Wikipedia. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. University of Manchester Research Explorer. [Link]

  • National Center for Biotechnology Information (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Nobel Prize Outreach AB (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Dykstra, K. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]

  • The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • SciSpace (1996). New perspectives in the cross-coupling reactions of organostannanes. [Link]

  • Chemistry LibreTexts (2023). Stille Coupling. [Link]

  • ResearchGate (n.d.). Examples of bioactive molecules and natural products containing oxazole moiety. [Link]

  • Organic Chemistry Portal (n.d.). Stille Coupling. [Link]

  • IJMPR (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Advanced Synthesis & Catalysis, 348(6), 683-703. [Link]

  • de la Cruz, F. P. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield & Stereoselectivity Optimization for (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal.

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol repository for the asymmetric synthesis of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine. This chiral building block is notoriously challenging due to the sensitivity of the 1,2-oxazole (isoxazole) ring to reductive cleavage and the high propensity of nitrile oxide intermediates to dimerize during the initial ring construction [3].

Our validated workflow utilizes a four-stage approach: [3+2] cycloaddition, oxidation, chiral sulfinyl imine condensation (Ellman's chemistry), and diastereoselective reduction.

Workflow Visualization

SynthesisWorkflow A 1. Cycloaddition Dibromoformaldoxime + But-1-yn-3-ol B 2. Oxidation 1-(3-bromoisoxazol-5-yl)ethanol A->B KHCO3, EtOAc RT, 12h C 3. Imine Condensation (R)-t-BuSONH2 + Ti(OEt)4 B->C DMP, DCM RT, 2h D 4. Asymmetric Reduction NaBH4, then HCl C->D THF, 60°C 18h E (1S)-1-(3-bromo-1,2-oxazol-5-yl) ethan-1-amine D->E -48°C to RT High dr

Caption: 4-step asymmetric synthesis workflow for this compound.

Quantitative Data Summary: Yield & Purity Benchmarks
Synthesis StepTarget IntermediateExpected YieldExpected Purity / eeCommon Impurities
1. [3+2] Cycloaddition 1-(3-bromoisoxazol-5-yl)ethanol65 - 75%>95% (HPLC)Dibromofuroxan (dimer), unreacted alkyne
2. Oxidation 1-(3-bromoisoxazol-5-yl)ethanone85 - 92%>98% (GC-MS)Over-oxidation byproducts, residual alcohol
3. Imine Formation (R)-N-(1-(3-bromoisoxazol-5-yl)ethylidene)-2-methylpropane-2-sulfinamide70 - 80%>95% (NMR)Hydrolyzed ketone, Ti-salts
4. Reduction & Deprotection This compound60 - 70%>98% ee, >95% dr(1R)-enantiomer, ring-opened amino-enone
Troubleshooting & FAQs

Q1: My [3+2] cycloaddition yield is consistently below 40%, and I observe a major non-polar byproduct. How can I optimize this? Expert Insight: The byproduct is likely dibromofuroxan, formed via the dimerization of the bromonitrile oxide intermediate. Bromonitrile oxide is a highly reactive 1,3-dipole generated in situ from dibromoformaldoxime via base-mediated dehydrobromination [1]. If the local concentration of the dipole exceeds the rate of cycloaddition with the dipolarophile (but-1-yn-3-ol), dimerization dominates [2]. Solution:

  • Syringe Pump Addition: Add the base (e.g., KHCO3 or dilute Et3N) dropwise over 4-6 hours using a syringe pump to maintain a low steady-state concentration of bromonitrile oxide.

  • Excess Dipolarophile: Use a 1.5 to 2.0 molar excess of but-1-yn-3-ol[4].

  • Biphasic System: Using an EtOAc/H2O biphasic system with KHCO3 often suppresses dimerization compared to homogeneous organic conditions.

CycloadditionTroubleshooting DBFO Dibromoformaldoxime BNO Bromonitrile Oxide (Reactive Intermediate) DBFO->BNO Base (-HBr) Product 1-(3-bromoisoxazol-5-yl)ethanol (Target Product) BNO->Product + But-1-yn-3-ol (Desired [3+2] Pathway) Furoxan Dibromofuroxan (Dimerization Byproduct) BNO->Furoxan + BNO (Undesired Pathway)

Caption: Divergent pathways of bromonitrile oxide: desired cycloaddition vs. undesired dimerization.

Q2: During the reduction of the chiral sulfinyl imine, I am observing cleavage of the isoxazole ring. What is causing this? Expert Insight: The 1,2-oxazole (isoxazole) ring contains a weak N-O bond that is notoriously susceptible to reductive cleavage, leading to ring-opened


-amino enones [3]. This occurs if you use harsh reducing agents (e.g., LiAlH4, SmI2, or catalytic hydrogenation with Pd/C or Raney Ni).
Solution:  Strictly utilize mild hydride donors. Sodium borohydride (NaBH4) in THF with a small amount of water or methanol at -48°C provides excellent diastereoselectivity (via a non-chelation control model due to the bulky tert-butyl group) without reducing the N-O bond.

Q3: The diastereomeric ratio (dr) of my reduced sulfinamide is poor (~60:40). How do I enrich the (1S) configuration? Expert Insight: The stereochemical outcome of the hydride addition to the (R)-tert-butanesulfinyl imine depends heavily on the solvent and the coordinating ability of the metal counterion. In strictly non-coordinating solvents, the open transition state is not favored. Solution: Add 2 equivalents of Ti(OEt)4 or use a mixed THF/H2O solvent system for the NaBH4 reduction. The presence of water disrupts titanium coordination from the previous step, forcing the reaction through an open transition state where the hydride attacks from the less sterically hindered face, yielding the (S)-amine with >95:5 dr.

Validated Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-(3-bromoisoxazol-5-yl)ethanone

Causality Check: We oxidize the alcohol to the ketone to set up the asymmetric center via Ellman's auxiliary, which provides superior enantiocontrol compared to asymmetric reduction of the ketone [4].

  • Charge: Dissolve 1-(3-bromoisoxazol-5-yl)ethanol (10.0 g, 52.1 mmol) in anhydrous dichloromethane (DCM, 100 mL) under N2.

  • Oxidation: Cool the solution to 0°C. Portion-wise, add Dess-Martin Periodinane (DMP, 24.3 g, 57.3 mmol). The mild nature of DMP prevents over-oxidation and protects the halogenated heterocycle.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (Rf ≈ 0.4) is entirely replaced by the ketone spot (Rf ≈ 0.6) under UV light.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3 (100 mL). Stir vigorously for 30 min until the organic layer is clear. Extract with DCM, dry over MgSO4, and concentrate to yield the ketone.

Protocol B: Asymmetric Amination via Sulfinyl Imine

Causality Check: (R)-tert-butanesulfinamide acts as both a chiral auxiliary and a nitrogen source. Ti(OEt)4 acts as a Lewis acid and water scavenger, driving the equilibrium forward without hydrolyzing the sensitive isoxazole.

  • Imine Condensation: To a solution of 1-(3-bromoisoxazol-5-yl)ethanone (8.0 g, 42.1 mmol) in anhydrous THF (80 mL), add (R)-(+)-2-methylpropane-2-sulfinamide (5.6 g, 46.3 mmol) and Titanium(IV) ethoxide (19.2 g, 84.2 mmol).

  • Heating: Heat the mixture to 60°C for 18 hours. Cool to room temperature.

  • Reduction: Cool the crude imine solution directly to -48°C. Slowly add NaBH4 (4.8 g, 126.3 mmol) as a solid, followed by dropwise addition of MeOH (5 mL) to activate the hydride.

  • Quench & Cleavage: Stir for 4 hours at -48°C. Quench with saturated NH4Cl. Filter through a pad of Celite to remove titanium salts. Extract the filtrate with EtOAc.

  • Deprotection: Dissolve the crude sulfinamide in MeOH (40 mL) and add 4M HCl in 1,4-dioxane (20 mL). Stir at room temperature for 1 hour.

  • Self-Validation: Successful deprotection is indicated by the transition of the reaction mixture from a clear solution to a thick white suspension as the hydrochloride salt precipitates.

  • Isolation: Concentrate the solvent. Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a white solid.

References
  • 1,1-Dibromoformaldoxime | 74213-24-4 - Benchchem. Benchchem.
  • 3-Bromo-5-(difluoromethyl)isoxazole - Benchchem. Benchchem.
  • Buy Muscimol | 2763-96-4 | >98% - Smolecule. Smolecule.
  • Synthesis of 3-bromo-5-(1-hydroxyethyl)-isoxazole - PrepChem.com. PrepChem.

Technical Support Center: Synthesis of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISOX-BR-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because you are encountering yield loss, racemization, or structural degradation during the synthesis of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine . This scaffold is a critical intermediate for BET bromodomain inhibitors and other heterocyclic pharmacophores.

The synthesis hinges on the successful installation of a chiral amine alpha to a 3-bromoisoxazole core. This creates a "perfect storm" of chemoselectivity challenges:

  • The Isoxazole Ring: Susceptible to reductive N–O bond cleavage (ring opening).[1]

  • The Bromine Substituent: Prone to hydrodehalogenation (debromination) under catalytic hydrogenation conditions.

  • The Chiral Center: The

    
    -proton is benzylic-like and electron-deficient, increasing the risk of racemization under basic conditions.
    

This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to navigate these pitfalls.

Module 1: Critical Failure Modes (Troubleshooting)

Issue 1: "My product mass is M-78 (or M-80). The bromine is gone."

Diagnosis: Hydrodehalogenation (Debromination). Context: This typically occurs during the reduction of the imine intermediate to the amine. Root Cause: The use of Palladium on Carbon (Pd/C) or vigorous catalytic hydrogenation. While standard for many imine reductions, Pd/C oxidatively adds into the C-Br bond of electron-deficient heteroaromatics, leading to replacement by hydrogen.

Corrective Action:

  • Immediate Fix: Switch from catalytic hydrogenation to hydride reagents . Sodium borohydride (NaBH

    
    ) or Sodium cyanoborohydride (NaBH
    
    
    
    CN) are chemically orthogonal to aryl bromides.
  • Alternative: If stereoselectivity with NaBH

    
     is poor, use L-Selectride  at -78°C, but ensure strict temperature control to prevent lithium-halogen exchange.
    
Issue 2: "The NMR shows a complex mixture of enaminones/enones. The ring is gone."

Diagnosis: Reductive Isoxazole Ring Opening. Context: Often seen when using Raney Nickel or vigorous Pd/C hydrogenation. Root Cause: The N–O bond in isoxazoles is the weakest link (bond dissociation energy ~55 kcal/mol). Under hydrogenation conditions, this bond cleaves to form


-amino enones, destroying the pharmacophore.

Corrective Action:

  • Protocol Adjustment: Strictly avoid Raney Ni.

  • Reagent Selection: Use Titanium(IV) ethoxide [Ti(OEt)

    
    ]  for imine formation (Lewis acid catalysis) followed by NaBH
    
    
    
    for reduction. This sequence preserves the N–O bond.
Issue 3: "I have the product, but the e.e. is only 60%."

Diagnosis: Racemization via Deprotonation. Context: Occurs during the deprotection of the Ellman auxiliary or if the imine formation uses strong bases. Root Cause: The proton at the chiral center is


 to the isoxazole ring. The electron-withdrawing nature of the isoxazole (and the bromine) acidifies this proton. Strong bases (e.g., NaH, excess LiHMDS) or prolonged exposure to heat can cause enolization/racemization.

Corrective Action:

  • Deprotection: Use anhydrous HCl in 1,4-dioxane or MeOH at 0°C to room temperature. Avoid reflux.

  • Imine Formation: Use the Ti(OEt)

    
     method (mild Lewis acid) rather than strong Brønsted bases.
    

Module 2: Visualizing the Decision Matrix

The following logic flow helps determine the cause of failure based on crude analysis (LCMS/NMR).

Troubleshooting Start Start: Analyze Crude LCMS MassCorrect Mass = Expected (M+) Start->MassCorrect MassLow Mass = M-80 (Debrominated) Start->MassLow MassWeird Mass = M+2 (Ring Open) or Complex Mix Start->MassWeird CheckEE Check Chiral HPLC (e.e.) MassCorrect->CheckEE DebromDiag CAUSE: Pd/C or Metal-Halogen Exchange FIX: Use NaBH4 MassLow->DebromDiag RingDiag CAUSE: N-O Cleavage (Raney Ni / H2) FIX: Avoid Hydrogenation MassWeird->RingDiag GoodEE Success: Proceed to Purification CheckEE->GoodEE e.e. > 98% BadEE Low e.e. (<90%) CheckEE->BadEE Racemization RaceDiag CAUSE: Acidic alpha-proton FIX: Mild Deprotection (HCl/Dioxane) BadEE->RaceDiag

Figure 1: Diagnostic workflow for identifying side reactions based on crude product analysis.

Module 3: Validated Synthetic Protocol

This protocol utilizes the Ellman Auxiliary ((S)-tert-butanesulfinamide) approach. It is the industry standard for generating chiral amines on sensitive heteroaromatics because it avoids harsh reduction conditions.

Step 1: Condensation (Imine Formation)[3]
  • Reagents: 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one (1.0 eq), (S)-2-methylpropane-2-sulfinamide (1.2 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Conditions: 60°C, 12–16 h.

  • Checkpoint: Monitor by TLC/LCMS. The ketone carbonyl is less reactive due to conjugation with the isoxazole; Ti(OEt)

    
     is essential as a water scavenger and Lewis acid activator.
    
  • Technical Note: Do not use molecular sieves alone; the reaction is often too slow. Titanium is required.

Step 2: Diastereoselective Reduction
  • Reagents: NaBH

    
     (4.0 eq).
    
  • Solvent: THF (dilute to 0.2 M).

  • Conditions: Cool to -40°C or -78°C, then add NaBH

    
    . Warm slowly to RT.
    
  • Mechanism: The bulky tert-butyl group directs the hydride attack. NaBH

    
     is mild enough to leave the 3-bromo  and isoxazole ring  intact.
    
  • Safety: Quench excess borohydride with MeOH before adding water to prevent rapid hydrogen evolution.

Step 3: Cleavage (Deprotection)
  • Reagents: 4M HCl in 1,4-dioxane (5.0 eq).

  • Solvent: MeOH or Dioxane.

  • Conditions: 0°C to RT, 1–2 h.

  • Workup: Concentrate to dryness. The product is the amine hydrochloride salt.

  • Critical Control Point: Do not heat. Heating in acid can hydrolyze the isoxazole to a dione.

Module 4: Comparative Data & Chemical Compatibility

Solvent & Reagent Compatibility Table
Reagent / Condition3-Br-Isoxazole StabilityReaction OutcomeRecommendation
H

, Pd/C
Critical Failure Debromination & Ring OpeningDO NOT USE
H

, Raney Ni
Critical Failure N–O Bond CleavageDO NOT USE
NaBH

Excellent Clean Imine ReductionRecommended
L-Selectride Moderate Risk of Br-Li exchangeUse only at -78°C
Ti(OEt)

Excellent Promotes condensationRecommended
Aq. HCl (Hot) Poor Isoxazole HydrolysisAvoid
HCl / Dioxane (RT) Good Clean DeprotectionRecommended
Pathway Visualization: The "Safe" vs. "Unsafe" Route

SynthesisPath Start 3-Bromo-5-acetylisoxazole Ellman Ellman Condensation (Ti(OEt)4) Start->Ellman Imine Sulfinyl Imine Ellman->Imine Red_Safe Red: NaBH4 (Hydride Transfer) Imine->Red_Safe Safe Route Red_Unsafe Red: H2 / Pd/C (Catalytic) Imine->Red_Unsafe Risk Route Product Target Chiral Amine (Intact Core) Red_Safe->Product Fail1 Side Product: Debrominated Amine Red_Unsafe->Fail1 C-Br Cleavage Fail2 Side Product: Ring-Opened Enone Red_Unsafe->Fail2 N-O Cleavage

Figure 2: Synthetic pathways comparing hydride reduction (green) vs. catalytic hydrogenation (red).

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent." Accounts of Chemical Research.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development. (Discusses N-O bond lability).
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Pevarello, P., et al. (1998). "Synthesis of 3-Aminoisoxazoles." Journal of Heterocyclic Chemistry. (Highlights halogen stability on isoxazoles).
  • BenchChem Technical Support. (2025). "Side reactions in the Robinson-Gabriel synthesis and isoxazole handling."

Sources

Technical Support Center: Troubleshooting (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Working with (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine presents a trifecta of synthetic challenges: a highly deactivated 3-bromo electrophile, a base-sensitive 1,2-oxazole (isoxazole) core, and an epimerization-prone alpha-chiral amine.

This guide provides mechanistic insights, optimized parameters, and validated protocols to overcome these hurdles and successfully functionalize this scaffold.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the 3-bromo position fail to undergo oxidative addition in standard Pd-catalyzed cross-couplings? A1: The 3-position of the 1,2-oxazole ring is electronically deactivated. Unlike standard aryl bromides, the electron-rich nature of the heteroaromatic system (specifically the adjacent electronegative oxygen and nitrogen atoms) increases the C-Br bond dissociation energy. Furthermore, the heteroatoms can competitively coordinate with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle before oxidative addition can occur[1].

Q2: My reaction mixtures turn black, and I only isolate decomposition products. What causes this? A2: The 1,2-oxazole ring is highly sensitive to strongly basic and reductive conditions. When using strong bases (e.g., NaOtBu, KOtBu) typical of Buchwald-Hartwig or standard Suzuki couplings, the isoxazole core undergoes base-promoted ring opening. This typically occurs via a Kemp elimination or direct N-O bond cleavage, yielding cyanoenolates, keto-nitriles, or complex polymeric mixtures[2][3].

Q3: Is it strictly necessary to protect the primary amine? A3: Yes. Leaving the (1S)-1-aminoethyl group unprotected leads to two critical failures. First, the free primary amine acts as a strong


-donor, irreversibly binding to the active Pd(0) species. Second, the free amine increases the localized polarity and basicity, making the adjacent alpha-chiral center highly susceptible to base-catalyzed racemization under thermal stress. Protection with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group mitigates both issues.

Q4: How do I select the right catalyst and base system to achieve coupling without ring-opening? A4: The key is balancing reactivity with mildness. You must use a highly active, electron-rich dialkylbiaryl phosphine ligand (such as JohnPhos or XPhos) to force the difficult oxidative addition at the 3-bromo position. Simultaneously, you must use a mild, insoluble inorganic base (like K


CO

or Cs

CO

) in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) to prevent the N-O bond cleavage[1]. Microwave irradiation is highly recommended, as the rapid, volumetric heating accelerates the cross-coupling pathway faster than the competing thermal degradation pathways.
Part 2: Pathway Visualization

Reactivity Substrate This compound Base Strong Base (e.g., NaOtBu) Thermal Heating Substrate->Base MildBase Mild Base (e.g., K2CO3) Pd/JohnPhos + Microwave Substrate->MildBase RingOpen N-O Bond Cleavage (Kemp Elimination / Decomposition) Base->RingOpen Product Cross-Coupled Product (Retention of Chirality) MildBase->Product

Fig 1: Divergent reactivity pathways of 3-bromoisoxazoles under varying basic conditions.

Part 3: Quantitative Data & Condition Screening

To demonstrate the causality of the optimized parameters, the table below summarizes the screening data for the Suzuki-Miyaura coupling of the Boc-protected substrate with phenylboronic acid.

Catalyst SystemBase (Equiv)SolventConditionsYield (%)Chiral Purity (ee%)Observation
Pd(PPh

)

(5 mol%)
NaOtBu (2.0)Toluene100°C, 12h0%N/AComplete ring-opening.
Pd(dppf)Cl

(5 mol%)
K

CO

(2.0)
Dioxane/H

O
90°C, 12h15%85%Sluggish oxidative addition; partial racemization.
Pd(OAc)

/ XPhos
Cs

CO

(2.0)
DMF80°C, 12h68%92%Good conversion, slight thermal degradation.
Pd(OAc)

/ JohnPhos
K

CO

(2.0)
DMF MW, 80°C, 30m 89% >99% Optimal. Rapid coupling, intact stereocenter.
Part 4: Self-Validating Experimental Protocols
Protocol A: Amine Protection (Boc-Protection)

Causality: Shielding the amine prevents Pd-coordination and sterically hinders base access to the alpha-proton, preserving the (1S) stereocenter.

  • Initialization: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert N

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (TEA, 1.5 eq) dropwise. Note: TEA acts as an acid scavenger without being strong enough to trigger isoxazole ring-opening.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) dissolved in DCM.
    
  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat.

    • Validation Check: The starting material will appear as a bright pink/purple spot (free primary amine). The reaction is complete when the baseline pink spot disappears, indicating 100% conversion to the UV-active, ninhydrin-negative Boc-protected intermediate.

  • Workup: Wash with 0.1 M HCl, brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Causality: Microwave irradiation provides rapid, uniform heating, allowing the Pd/JohnPhos complex to execute the cross-coupling cycle in 30 minutes, vastly outpacing the kinetics of thermal N-O bond cleavage[1].

  • Preparation: In a microwave-safe vial, combine the Boc-protected bromide (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)

    
     (5 mol%), JohnPhos (10 mol%), and finely milled anhydrous K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent Addition: Add anhydrous DMF (0.5 M concentration). Purge the vial with N

    
     gas for 5 minutes to remove dissolved oxygen, which can oxidize the phosphine ligand.
    
  • Reaction: Seal the vial and subject it to microwave irradiation at 80°C for 30 minutes.

  • Self-Validation Step: Filter an aliquot through a short Celite plug and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass [M+H]

      
       and the appearance of the product mass. If the starting material persists, verify the anhydrous nature of the K
      
      
      
      CO
      
      
      , as water can prematurely hydrolyze the boronic acid.
  • Chiral Analysis: Post-purification (via flash chromatography), analyze the product using Chiral HPLC (e.g., Chiralpak AD-H column) to validate that the enantiomeric excess (ee) remains >99%, confirming the structural integrity of the (1S) center.

Part 5: Experimental Workflow Visualization

Workflow Step1 1. Amine Protection (Boc2O / TEA) Step2 2. Catalyst Preparation (Pd(OAc)2 / JohnPhos) Step1->Step2 Step3 3. Microwave Coupling (80°C, 30 min, K2CO3) Step2->Step3 Step4 4. Validation (LC-MS & Chiral HPLC) Step3->Step4

Fig 2: Validated step-by-step workflow for the functionalization of the isoxazole scaffold.

References
  • Title: Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. Source: ResearchGate URL: [2]

  • Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles. Source: Researcher.life URL: [3]

  • Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Source: PMC (NIH) URL: [1]

Sources

Technical Support Center: Handling & Reacting (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine . As a chiral, bifunctional building block, this compound is highly valuable in drug development but presents distinct synthetic vulnerabilities. The molecule contains three sensitive sites: the inherently fragile N-O bond of the isoxazole ring, the reactive C3-bromide, and the epimerization-prone (1S) chiral center. This guide provides field-proven troubleshooting protocols and mechanistic insights to prevent decomposition during downstream functionalization.

Troubleshooting FAQs

Q1: Why does my compound degrade into a complex mixture during catalytic hydrogenation or reduction?

Causality: The most common cause of degradation in isoxazole derivatives is the unintended cleavage of the nitrogen-oxygen (N-O) bond [1]. The N-O bond is the "Achilles' heel" of the isoxazole ring, possessing a relatively low bond dissociation energy. Under reductive conditions (e.g., H2 with Pd/C, Raney Ni, or strong hydride donors), the N-O bond undergoes rapid reductive cleavage, unmasking the ring into a linear β-amino enone [2]. Solution: If you must reduce another functional group elsewhere on the molecule, avoid transition-metal-catalyzed hydrogenation entirely. Opt for highly chemoselective hydride reagents (e.g., NaBH4 for ketones) or use transfer hydrogenation with strict stoichiometric control and continuous LC-MS monitoring.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the 3-bromo position, but I observe significant isoxazole ring-opening and debromination. How can I prevent this?

Causality: This is a dual-factor issue caused by harsh basic conditions and slow transmetalation.

  • Ring-Opening: Isoxazoles are highly sensitive to strong bases (like NaOH, KOtBu), which can initiate an E1cB-like ring-opening mechanism [3].

  • Debromination: The C3-position of the isoxazole is electron-rich compared to standard aryl halides. If the chosen base fails to efficiently activate the boronic acid for transmetalation, the long-lived Pd(II) oxidative addition complex can undergo competitive protodehalogenation (debromination) [3]. Solution: Switch to a mild, biphasic base system (e.g., aqueous K2CO3 or KF) and a catalyst with a large bite angle, such as Pd(dppf)Cl2. This accelerates reductive elimination and stabilizes the Pd intermediate without triggering base-catalyzed ring cleavage.

Q3: My final product has lost its enantiomeric purity (racemization of the 1S center). What caused this, and how do I preserve the stereocenter?

Causality: The proton at the chiral center (α to the primary amine and the isoxazole ring) is moderately acidic due to the electron-withdrawing nature of the heterocycle. If the primary amine is left unprotected, it can form transient Schiff bases (imines) with trace carbonyl impurities or oxidation byproducts. Imine formation drastically increases the acidity of the α-proton, leading to rapid tautomerization and subsequent racemization. Furthermore, strong bases can directly deprotonate this position. Solution: The amine must be sterically and electronically shielded prior to any cross-coupling or basic reactions. N-Boc (tert-butyloxycarbonyl) protection is the self-validating standard. It prevents imine formation and eliminates the basicity/nucleophilicity of the nitrogen.

Quantitative Data: Decomposition Pathways & Preventive Conditions

The following table summarizes the quantitative thresholds and conditions that trigger decomposition versus those that preserve the molecule's integrity.

VulnerabilityDegradation TriggerConsequencePreventive StrategySafe Operating Range
N-O Bond H2 > 1 atm, Pd/C, >25°CCleavage to β-amino enoneChemoselective hydrides (NaBH4)pH 4–9, T < 60°C
C3-Bromide Strong Base (pKa > 14) + PdProtodehalogenationMild bases (K2CO3, KF), Pd(dppf)Cl2pH 8–10, T < 90°C
(1S) Center Free amine + Heat/BaseRacemization via imineN-Boc or N-Fmoc protectionT < 80°C (protected)

Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies for handling the compound.

Protocol 1: N-Boc Protection of the (1S) Amine

Objective: Shield the chiral center from racemization and prevent amine side-reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et3N, 1.5 eq) dropwise. Mechanistic note: Et3N acts as an acid scavenger to neutralize any hydrobromide salts and activate the amine as a nucleophile.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) as a solution in DCM.

  • Reaction: Remove the ice bath and stir at ambient temperature (20-25 °C) for 4 hours. Monitor by TLC (Ninhydrin stain) until the primary amine is fully consumed.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting N-Boc protected intermediate is stable for long-term storage at 4 °C.

Protocol 2: Mild Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position without cleaving the N-O bond or racemizing the (1S) center.

  • Preparation: In a Schlenk flask, combine the N-Boc protected this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Mechanistic note: The biphasic system ensures boronic acid activation by the aqueous base while keeping the organic substrates in solution, preventing localized high-base concentrations that cleave the isoxazole ring.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Purge the flask with argon for 5 minutes.

  • Heating: Heat the mixture to 80 °C for 6-8 hours. Do not exceed 90 °C to prevent thermal N-O bond degradation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash with water and brine, dry over MgSO4, and purify via flash column chromatography.

Reaction Workflow & Pathway Visualization

G Start (1S)-1-(3-bromo-1,2-oxazol-5-yl) ethan-1-amine StrongBase Strong Base / Nucleophiles (e.g., NaOH, KOtBu) Start->StrongBase Reductive Catalytic Hydrogenation (e.g., H2, Pd/C) Start->Reductive Unprotected Unprotected Amine + Heat/Trace Carbonyls Start->Unprotected BocProtect Boc Protection (Boc2O, Et3N, DCM) Start->BocProtect RingOpen N-O Bond Cleavage (Ring Opening) StrongBase->RingOpen BetaAmino β-Amino Enone Formation Reductive->BetaAmino Racemization Racemization of (1S) Stereocenter Unprotected->Racemization MildCoupling Mild Suzuki Coupling (Pd(dppf)Cl2, K2CO3, aq. Dioxane) BocProtect->MildCoupling SafeProduct Enantiopure Functionalized Isoxazole Derivative MildCoupling->SafeProduct

Workflow contrasting decomposition pathways with the optimized preservation strategy.

References

  • Benchchem. 3-(Bromomethyl)-5-methylisoxazole: The Achilles' Heel and Synthetic Linchpin: N-O Bond Cleavage.
  • Benchchem. 5-(3,4-Dimethoxyphenyl)isoxazole: Role of the Isoxazole N-O Bond Cleavage.
  • Benchchem. 3-Bromo-5-(2-pyridyl)isoxazole: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substitution.

Improving enantioselectivity in reactions with (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Executive Technical Summary

The molecule This compound is a high-value chiral building block. Its utility lies in the C3-bromo handle (allowing orthogonal functionalization via cross-coupling) and the (1S)-aminoethyl group (providing specific stereochemical vectors).

However, the isoxazole ring exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly acidifying the


-proton at the benzylic-like position (C1'). This creates a high risk of racemization  under basic conditions or high temperatures. This guide addresses the preservation of optical purity during downstream functionalization.

Critical Troubleshooting: Diagnosing Loss of Enantioselectivity

This section addresses the root causes of enantiomeric excess (ee%) erosion during reactions involving this amine.

Issue A: Racemization during Amide Coupling

Symptom: The product shows 60–80% ee instead of the expected >98% ee. Root Cause: The combination of a strong coupling reagent (e.g., HATU) and a tertiary amine base (DIEA/TEA) promotes deprotonation of the


-proton.
Mechanism:  The isoxazole ring stabilizes the transient carbanion/enolate intermediate.
Parameter High Risk (Avoid) Optimized (Recommended)
Base Et

N, DIEA (in excess)
NMM (N-methylmorpholine), TMP (2,4,6-trimethylpyridine)
Coupling Agent HATU, HBTU (slow addition)T3P (Propylphosphonic anhydride), EDC/HOBt
Solvent DMF (promotes basicity)DCM, EtOAc, or 2-MeTHF
Additives NoneOxyma Pure (suppresses racemization)
Issue B: Racemization during Pd-Catalyzed Cross-Coupling (C3-Br)

Symptom: Reaction at the bromine works, but the chiral center racemizes. Root Cause: Use of strong inorganic bases (hydroxides, alkoxides) or high temperatures (>80°C) required to activate the C3-Br bond. Mechanism: Base-mediated proton abstraction at C1' is faster than the oxidative addition/transmetallation cycle at high T.

  • Solution: Switch to weak base systems (e.g., K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    ) and use highly active precatalysts (e.g., XPhos Pd G4) that operate at lower temperatures (40–60°C).

Validated Experimental Protocols

Protocol 1: Enantioretentive Amide Coupling

Objective: Acylation of the amine without eroding the (1S) center.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and This compound HCl (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Cool to 0°C. Add NMM (2.2 equiv). Note: NMM is a weaker base (pKa ~7.4) than DIEA, reducing

    
    -deprotonation risk.
    
  • Coupling: Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS.

  • Workup: Wash with mild acid (0.5 M citric acid) to remove unreacted amine, then NaHCO

    
    .
    
    • Why this works: T3P acts as an acidic coupling reagent; the reaction pH remains lower compared to uronium salts, preserving the stereocenter.

Protocol 2: C3-Suzuki Coupling with Chiral Integrity

Objective: Functionalizing the bromine without racemizing the amine (protected as Boc/Cbz).

  • Substrate: Protect the amine first (e.g., Boc-protection). Free amine can poison Pd catalysts.

  • Catalyst System: Use Pd(dppf)Cl

    
    ·DCM  (5 mol%) or XPhos Pd G4  (2 mol%).
    
  • Base: Use K

    
    PO
    
    
    
    (2.0 equiv) or Na
    
    
    CO
    
    
    (2.0 equiv). Avoid t-BuOK or NaOH.
  • Solvent: 1,4-Dioxane/Water (9:1).

  • Temperature: Heat to 60°C max.

    • Warning: If conversion is slow, do not increase Temp >80°C. Instead, switch to a more active catalyst (e.g., Pd-175/P(t-Bu)

      
      ).
      

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic risks associated with the isoxazole ring's electron-withdrawing nature.

RacemizationPathways cluster_0 Risk Factor: Isoxazole Ring Electron Withdrawal Amine (1S)-Amine (Starting Material) Deprotonation Deprotonation at C1' (Alpha-Carbon) Amine->Deprotonation + Base (High T or pKa >10) Product Enantiopure Product (>98% ee) Amine->Product Mild Conditions (T3P, weak base, <60°C) Base Strong Base (DIEA, NaOH, tBuOK) Anion Planar Carbanion/Enolate (Stabilized by Isoxazole) Deprotonation->Anion Resonance Stabilization Reprotonation Reprotonation Anion->Reprotonation Non-stereoselective Racemate Racemic Mixture (1S + 1R) Reprotonation->Racemate Loss of Optical Purity

Caption: Pathway analysis showing how the electron-deficient isoxazole ring stabilizes the alpha-anion, facilitating base-mediated racemization.

Frequently Asked Questions (FAQ)

Q1: Can I use the HCl salt directly in reactions? A: Yes, but you must neutralize it in situ. However, avoid "dumping" excess strong base to free the amine. Use a stoichiometric amount of a mild base (e.g., 1.05 equiv of NMM) to release the free base immediately prior to reaction.

Q2: How do I measure the ee% of this specific amine? A: Direct analysis of the free amine on chiral HPLC can be difficult due to peak tailing.

  • Recommendation: Derivatize with Mosher's Acid Chloride or a simple achiral reagent like benzyl isocyanate or FDLA (Marfey's reagent).

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: Hexane/IPA + 0.1% DEA (for underivatized) or Hexane/EtOH (for derivatized).

Q3: Is the 3-bromo group stable to hydrogenation? A: No. Under standard Pd/C hydrogenation conditions (used to deprotect Cbz, for example), the C-Br bond will likely undergo hydrogenolysis (dehalogenation).

  • Alternative: Use Pt/C (often less reactive toward aryl halides) or switch to acid-labile protecting groups (Boc) if you need to preserve the bromine.

Q4: I need to synthesize the starting material myself. What is the best route for high ee? A: Do not rely on classical resolution. The most robust route is the Ellman Auxiliary approach :

  • Condense 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one with (S)-tert-butanesulfinamide.

  • Reduce the imine with NaBH

    
     (diastereoselective).
    
  • Cleave the sulfinyl group with HCl/Dioxane.

  • Result: Consistently yields >98% de/ee.

References

  • Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

    • Context: Primary method for synthesizing the chiral amine scaffold with high enantioselectivity.
  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177.

    • Context: Validation of T3P and base choice to prevent racemiz
  • Lundgren, R. J., et al. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Alkylamines." Aldrichimica Acta, 45(3), 59.

    • Context: Conditions for cross-coupling in the presence of sensitive functional groups.
  • Pesti, J. A., et al. "Racemization of Chiral Amines and Alcohols." Organic Process Research & Development, 18(6), 757-758.

Optimizing acid-amine coupling reaction conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amide Coupling Support Center , a dedicated technical resource designed for researchers, synthetic chemists, and drug development professionals. Amide bond formation is the most frequently executed reaction in medicinal chemistry, yet it is fraught with nuances—from epimerization to poor nucleophilicity[1].

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to help you optimize your acid-amine coupling conditions.

I. Mechanistic Workflow & Standard Protocols

To troubleshoot effectively, one must first understand the self-validating nature of the coupling mechanism. The goal is to convert a stable carboxylic acid into a highly reactive electrophile without triggering side reactions like oxazolone formation (which leads to racemization) or N-acylurea rearrangement[2].

Mechanism A Carboxylic Acid + Base (DIPEA) B Carboxylate Ion A->B Deprotonation C HATU / EDC Activation B->C Nucleophilic Attack D Active Ester (OAt / OBt) C->D Additive Displacement E Amine Addition D->E Aminolysis F Amide Bond Target Product E->F Coupling G Urea / HOAt Byproduct E->G Leaving Group

Mechanistic pathway of additive-assisted amide bond formation.

Standard Solution-Phase EDC/HOBt Protocol

This protocol utilizes EDC (a water-soluble carbodiimide) and HOBt to ensure clean conversion with straightforward purification[3].

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) to achieve a 0.1–0.5 M concentration[3].

  • Chilling: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the O-to-N acyl migration of the O-acylisourea intermediate, preventing the formation of unreactive N-acylurea byproducts[2].

  • Activation: Add EDC hydrochloride (1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes to allow the complete formation of the stable HOBt-ester[3].

  • Coupling: Add the amine (1.1–1.2 equiv) followed by a non-nucleophilic base such as DIPEA (2.5 equiv) to deprotonate the amine salt and drive the nucleophilic attack[3].

  • Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via LC-MS or TLC[3].

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and EDC urea), saturated NaHCO3 (removes unreacted acid and HOBt), and brine. Dry over Na2SO4 and concentrate.

II. Troubleshooting FAQs

Q1: I am observing very low yields when coupling an aniline (electron-deficient amine). How can I force this reaction? A: Anilines possess significantly reduced nucleophilicity because the nitrogen's lone pair is delocalized into the aromatic ring[4]. Standard EDC/HOBt conditions often fail here. Solution: Switch to a highly reactive uronium salt like HATU or COMU [4]. The nitrogen atom in the HOAt leaving group of HATU provides neighboring group participation, which drastically accelerates the aminolysis step. If the reaction is still sluggish, increase the concentration to 0.5 M and gently heat the reaction to 40–60 °C in DMF or NMP[4].

Q2: My chiral alpha-amino acid is epimerizing during the coupling. How do I preserve stereochemical integrity? A: Epimerization (racemization) occurs when the activated acid forms an oxazolone intermediate. Base-catalyzed deprotonation at the alpha-carbon then scrambles the stereocenter[3]. Solution: Replace HOBt with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma provides superior suppression of racemization compared to traditional benzotriazoles and carries a lower risk of explosion[2]. Furthermore, strictly maintain the activation temperature at 0 °C and avoid using a large excess of DIPEA, which exacerbates alpha-proton abstraction.

Q3: I used DCC as my coupling reagent, and I cannot get rid of the white precipitate during column chromatography. What is it, and how do I remove it? A: The precipitate is dicyclohexylurea (DCU), the byproduct of DCC activation. DCU is notoriously insoluble in most organic solvents and water, making it a nightmare for purification[3]. Solution: For future reactions, switch to EDC , which generates a water-soluble urea byproduct easily removed during an acidic aqueous wash[3],[2]. To salvage your current DCC batch, triturate the crude mixture with cold acetonitrile; DCU is highly insoluble in MeCN and can be rapidly filtered off through a Celite pad[5].

Q4: LC-MS shows a mass adduct on my amine corresponding to the coupling reagent itself. What happened? A: You are observing guanidinylation . This side reaction occurs when using uronium salts (like HATU or HBTU). If the amine is introduced before the carboxylic acid is fully activated, the amine will directly attack the electrophilic carbon of the HATU reagent, forming a highly stable, dead-end guanidinium byproduct. Solution: Always pre-activate the carboxylic acid with HATU and DIPEA for 5–15 minutes before introducing the amine to the reaction flask[5].

III. Quantitative Data: Coupling Reagent Selection Matrix

Selecting the correct reagent is a balance of reactivity, byproduct management, and cost. Use the table below to benchmark your choices.

Coupling ReagentClassByproduct SolubilityRacemization RiskBest Used For
EDC / HOBt CarbodiimideWater-soluble (Easy)ModerateStandard solution-phase synthesis, protein conjugation[2].
DCC CarbodiimideInsoluble (DCU)ModerateLarge-scale synthesis where filtration is preferred[3].
HATU Uronium SaltWater-solubleLowSterically hindered substrates, anilines, difficult SPPS[4].
COMU Uronium SaltWater-solubleVery LowMicrowave-assisted synthesis, high-risk chiral centers[2].
T3P Phosphonic AnhydrideWater-solubleVery LowScale-up reactions, high chemoselectivity, low toxicity[6].

IV. Diagnostic Decision Tree

Use this logical flow to rapidly identify the optimal conditions for your specific substrate pairing.

DecisionTree Start Acid-Amine Coupling Optimization Q1 Is the amine sterically hindered or an aniline? Start->Q1 A1 Use HATU or COMU + DIPEA in DMF Q1->A1 Yes Q2 Is alpha-center racemization a high risk? Q1->Q2 No A2 Use EDC + Oxyma Pure Keep at 0 °C Q2->A2 Yes Q3 Is aqueous workup problematic for the product? Q2->Q3 No A3 Use Catalytic Amidation (e.g., Boronic Acids) + Dean-Stark Q3->A3 Yes Standard Use Standard EDC/HOBt Protocol Q3->Standard No

Decision matrix for selecting optimal amide coupling conditions based on substrate properties.

References

  • Optimizing Peptide Coupling: Key Techniques - JPT URL: [Link]

  • Nonclassical Routes for Amide Bond Formation - Chemical Reviews (ACS) URL:[Link]

  • Amide Coupling Help (Chempros) - Reddit URL:[Link]

Sources

Validation & Comparative

Purity Analysis of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine presents a dual chromatographic challenge: retaining a highly polar, basic primary amine while simultaneously resolving its enantiomer (R-isomer) and potential regioisomeric impurities.

This guide objectively compares three distinct chromatographic approaches. For Chemical Purity , we compare High-pH Reversed-Phase (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) . For Enantiomeric Purity , we evaluate Immobilized Polysaccharide Phases under Reversed-Phase conditions versus Traditional Normal Phase.

The Verdict:

  • Chemical Purity: High-pH RP-HPLC (C18) is the recommended "Workhorse" method due to superior robustness and peak shape for basic amines, provided a hybrid-silica column is used.

  • Enantiomeric Purity: Immobilized Amylose (e.g., Chiralpak IG/IA) in Polar Organic mode offers the best balance of resolution (

    
    ) and solubility compared to traditional hexane-based Normal Phase.
    

Compound Profile & Chromatographic Challenges

Understanding the molecule is the first step in method design.

FeatureChemical ImplicationChromatographic Consequence
Primary Amine High pKa (~9.0 - 9.5)Protonated at neutral/low pH. Severe tailing on standard silica C18 due to silanol interaction.
Isoxazole Ring Polar, UV ActiveConjugation allows UV detection (typically 230–254 nm). Adds polarity, reducing retention on C18.
Bromine (C-3) Lipophilic, Halogen Bond DonorProvides a "handle" for selectivity but can degrade (de-bromination) if exposed to harsh light/conditions.
Chiral Center (S)-ConfigurationRequires chiral stationary phase (CSP) for % ee determination.[1]

Part A: Chemical Purity Analysis

Comparative Analysis: RP-HPLC vs. HILIC
Option 1: High-pH Reversed-Phase (The Recommended Standard)
  • Mechanism: Uses a high pH buffer (pH > 10) to suppress amine ionization. The neutral amine is more hydrophobic, increasing retention on C18 and eliminating silanol interactions (peak tailing).

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO). Standard silica dissolves at pH > 8.

  • Pros: Sharp peaks (

    
    ), robust, MS-compatible (if using Ammonium Bicarbonate/Ammonium Hydroxide).
    
  • Cons: Requires specialized high-pH stable columns.

Option 2: HILIC (The Alternative)[2]
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.[3]

  • Column: Bare Silica or Zwitterionic (e.g., Merck ZIC-HILIC).

  • Pros: Massive retention for polar amines; orthogonal selectivity to C18 (elution order reversed).

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

Experimental Data Comparison (Simulated Representative Data)
ParameterMethod A: High-pH C18Method B: Low-pH C18 (Traditional)Method C: HILIC
Mobile Phase 10mM

(pH 10.5) / ACN
0.1% TFA / ACN10mM

/ ACN (90%)
Retention (

)
3.5 (Ideal)0.8 (Poor retention)5.2 (Strong retention)
Tailing Factor (

)
1.1 (Excellent) 2.4 (Severe tailing)1.3 (Good)
Plate Count (

)
~12,000~4,500~10,000
LOD (µg/mL) 0.050.200.08

Critical Insight: Low-pH methods (Method B) fail because the protonated amine is too polar to retain on C18 and interacts ionically with silanols, causing tailing. High-pH C18 is the winner.

Part B: Enantiomeric Purity Analysis

Comparative Analysis: Polysaccharide CSPs
Option 1: Immobilized Amylose (RP/Polar Organic Mode)
  • Column: Chiralpak IG-3 or IA-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Mobile Phase: ACN / MeOH / Ethanolamine (Polar Organic) or Bicarbonate buffers (RP).

  • Verdict: Preferred. The immobilized phase allows the use of "forbidden" solvents (like DCM or THF) if needed for solubility, and RP mode is MS-friendly.

Option 2: Coated Cellulose (Normal Phase)
  • Column: Chiralcel OD-H.

  • Mobile Phase: Hexane / IPA / Diethylamine.

  • Verdict: Legacy. Excellent resolution, but Hexane is incompatible with LC-MS and requires dedicated instrument lines to avoid precipitating buffers from other methods.

Detailed Experimental Protocols

Protocol A: Chemical Purity (High-pH RP-HPLC)

Objective: Quantify this compound and detect des-bromo impurities.

  • System: HPLC with PDA detector (Agilent 1260 or equivalent).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate for 4 mins).

  • Flow Rate: 0.6 mL/min.

  • Temp:

    
    .
    
  • Detection: 240 nm (Isoxazole max) and 210 nm (General).

Protocol B: Enantiomeric Purity (Chiral RP)

Objective: Determine % ee (separate S-enantiomer from R-enantiomer).

  • Column: Daicel Chiralpak IG-3,

    
    , 
    
    
    
    .
  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40 : 60 v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temp:

    
    .
    
  • Sample Diluent: Mobile Phase.

  • Expected Performance:

    • (R)-Isomer (Impurity): ~4.5 min

    • (S)-Isomer (Main): ~6.2 min

    • Resolution (

      
      ): > 3.0
      

Workflow Visualization

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct method based on the specific analytical goal (Purity vs. Chirality).

MethodSelection Start Start: this compound Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Regioisomers/Byproducts) Goal->ChemPurity Impurity Profile ChiralPurity Enantiomeric Purity (R vs S Isomer) Goal->ChiralPurity % ee CheckpH Check Column pH Stability ChemPurity->CheckpH Screening CSP Screening ChiralPurity->Screening StandardC18 Standard C18 (Low pH) RESULT: Peak Tailing CheckpH->StandardC18 Traditional (Acidic) HybridC18 Hybrid C18 (High pH 10) RESULT: Sharp Peaks CheckpH->HybridC18 Modern (Basic) NormalPhase Normal Phase (Hex/IPA) RESULT: Good Rs, No MS Screening->NormalPhase Legacy ReversePhase Immobilized RP (Buffer/ACN) RESULT: Good Rs, MS Compatible Screening->ReversePhase Recommended

Caption: Decision matrix for selecting High-pH RP-HPLC for chemical purity and Immobilized RP-Chiral for enantiomeric excess.

Diagram 2: High-pH Workflow Mechanism

This diagram explains why the High-pH method works, visualizing the deprotonation event.

Mechanism AmineAcid Amine at pH 3.0 (Protonated: R-NH3+) Silanol Silanol Interaction (Ionic Attraction) AmineAcid->Silanol Strong Binding Tailing Result: Peak Tailing Silanol->Tailing AmineBase Amine at pH 10.0 (Neutral: R-NH2) Hydrophobic Hydrophobic Interaction (C18 Ligand) AmineBase->Hydrophobic Ideal Retention SharpPeak Result: Sharp Peak Hydrophobic->SharpPeak

Caption: Mechanistic comparison of amine behavior at acidic vs. basic pH on C18 stationary phases.

Troubleshooting & System Suitability

To ensure the trustworthiness of your data, every run must meet these criteria (based on USP <621>):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase buffer pH or concentration.
  • Resolution (

    
    ):  Between the main peak and nearest impurity must be 
    
    
    
    .
  • Carryover: Inject a blank after the high standard. Area must be

    
     of target.
    
  • Check Sample Stability: Isoxazoles can be light-sensitive. Store samples in amber vials at

    
    .
    

References

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Chiral Technologies. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Basic Compounds). Link

Sources

A Senior Application Scientist's Guide to the Evaluation of Novel Chiral Amines: A Comparative Framework Featuring (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of stereochemically pure molecules for pharmaceuticals and fine chemicals, the role of chiral amines is paramount.[1][2][3] They serve as indispensable tools in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, and organocatalysts.[1][2] This guide introduces a framework for the evaluation of novel chiral amines, using the structurally intriguing but sparsely documented (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine as a case study. Due to the current absence of published performance data for this specific amine, this document will provide a theoretical comparison against two ubiquitously employed chiral amines: (S)-1-phenylethan-1-amine and (S)-1-(1-naphthyl)ethanamine. We will delve into the potential advantages conferred by the unique electronic and steric properties of the bromo-isoxazole moiety and present detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction: The Enduring Importance of Chiral Amines in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the physiological effects of enantiomers can differ dramatically.[3] Chiral amines are at the forefront of this endeavor, offering a versatile toolkit for the stereocontrolled synthesis of complex molecules.[1][2] Their utility stems from their ability to form transient diastereomeric interactions with substrates, intermediates, or reagents, thereby directing the stereochemical outcome of a reaction.

This guide focuses on a systematic approach to evaluating a novel chiral amine, exemplified by this compound. While this compound is commercially available, a comprehensive literature search reveals a lack of published data on its synthesis and application. Therefore, we will build a comparative analysis based on its structural components and contrast it with the well-established performance of (S)-1-phenylethan-1-amine and (S)-1-(1-naphthyl)ethanamine.

The Contenders: A Structural Overview

A thorough understanding of the structural and electronic properties of each chiral amine is crucial for predicting its potential performance in asymmetric transformations.

The Newcomer: this compound

This chiral primary amine presents a unique combination of features:

  • The Chiral Center: A stereogenic carbon atom bonded to an amino group, a methyl group, a hydrogen atom, and a 3-bromo-1,2-oxazol-5-yl group.

  • The Heterocyclic Moiety: The 1,2-oxazole ring is an electron-deficient aromatic system. The presence of a bromine atom at the 3-position further enhances its electron-withdrawing nature. This could influence the acidity of the N-H protons and the amine's nucleophilicity. Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting their potential for influencing interactions in biological systems.[4][5][6]

  • Steric Profile: The planar isoxazole ring offers a different steric environment compared to the phenyl or naphthyl groups of the benchmark amines.

The Workhorse: (S)-1-Phenylethan-1-amine

A widely used and commercially available chiral amine, (S)-1-phenylethan-1-amine is a staple in both academic and industrial laboratories.[7]

  • Structural Features: It possesses a chiral center adjacent to a phenyl group. The phenyl ring provides steric bulk and can engage in π-π stacking interactions.

  • Applications: It is extensively used as a resolving agent for racemic acids, a chiral auxiliary, and a precursor for chiral ligands and organocatalysts.[7]

The High-Performer: (S)-1-(1-naphthyl)ethanamine

This amine offers increased steric hindrance compared to its phenyl counterpart, which can lead to higher enantioselectivities in certain applications.[8][9]

  • Structural Features: The bulky naphthyl group provides a more defined and rigid chiral environment, which can enhance facial discrimination in asymmetric reactions.[8][10]

  • Applications: It is often employed as a chiral modifier in heterogeneous catalysis and as a resolving agent where (S)-1-phenylethan-1-amine may be less effective.[9][10]

Hypothetical Performance Comparison: A Theoretical Framework

In the absence of direct experimental data for this compound, we can hypothesize its potential performance based on its unique structural attributes.

As a Resolving Agent

The efficiency of a chiral resolving agent hinges on the differential solubility of the diastereomeric salts formed with a racemic acid.[11]

  • (S)-1-Phenylethan-1-amine and (S)-1-(1-naphthyl)ethanamine: These amines are known to form well-defined crystalline salts with a variety of carboxylic acids, facilitating efficient separation. The larger surface area of the naphthyl group can lead to stronger crystal lattice interactions and improved resolution in some cases.

  • This compound (Hypothetical): The presence of the polar and heteroatomic isoxazole ring, along with the bromine atom, could lead to different intermolecular interactions (e.g., halogen bonding, dipole-dipole interactions) within the diastereomeric salt crystals. This could potentially result in significantly different solubilities compared to the salts of the benchmark amines, making it a highly effective resolving agent for a different subset of racemic acids.

As a Chiral Auxiliary

A chiral auxiliary is temporarily incorporated into a substrate to direct the stereochemistry of subsequent reactions.

  • Benchmark Amines: Both (S)-1-phenylethan-1-amine and (S)-1-(1-naphthyl)ethanamine can be converted into amides, which then direct alkylation or acylation reactions at the α-position with high diastereoselectivity. The steric bulk of the phenyl or naphthyl group effectively shields one face of the enolate intermediate.

  • This compound (Hypothetical): The bromo-isoxazole group offers a distinct steric and electronic profile. The electron-withdrawing nature of the ring could influence the geometry and reactivity of the corresponding enolate. The planar nature of the isoxazole ring might provide a different mode of facial shielding compared to the more flexible phenyl group.

In Organocatalysis

Chiral primary amines are precursors to a wide range of organocatalysts, particularly those used in iminium and enamine catalysis.[12]

  • Benchmark Amines: Derivatives of (S)-1-phenylethan-1-amine are commonly used to synthesize chiral secondary amines and phosphoramides that are effective catalysts for a variety of asymmetric transformations, including Michael additions and aldol reactions.[2][13]

  • This compound (Hypothetical): The electronic properties of the bromo-isoxazole ring could modulate the pKa of the corresponding secondary amine catalyst, affecting its catalytic activity. Furthermore, the potential for the isoxazole nitrogen or oxygen to act as a hydrogen bond acceptor could introduce additional modes of substrate activation and stereocontrol.

Experimental Protocols for Comparative Evaluation

To move from hypothesis to empirical data, a systematic experimental evaluation is necessary. The following protocols provide a starting point for comparing the performance of this compound with the benchmark amines.

Evaluation as a Resolving Agent for Racemic Ibuprofen

This protocol details the resolution of a common racemic carboxylic acid.

Workflow for Chiral Resolution

G racemic_acid Racemic Acid (e.g., Ibuprofen) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine (e.g., this compound) chiral_amine->salt_formation solvent Solvent (e.g., Ethanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2 ee_analysis Enantiomeric Excess (ee) Analysis (Chiral HPLC) enantiomer1->ee_analysis enantiomer2->ee_analysis

Caption: General workflow for the chiral resolution of a racemic acid using a chiral amine.

Step-by-Step Protocol:

  • Salt Formation: In a flask, dissolve racemic ibuprofen (1.00 g, 4.85 mmol) in 10 mL of ethanol. In a separate flask, dissolve an equimolar amount of the chiral amine (4.85 mmol) in 10 mL of ethanol.

  • Crystallization: Combine the two solutions and heat gently until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 24 hours to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Liberation of the Enriched Acid: Dissolve the collected crystals in water and acidify with 1 M HCl until the pH is approximately 2. Extract the enriched ibuprofen with diethyl ether (3 x 20 mL).

  • Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the enantiomeric excess (ee) of the recovered ibuprofen by chiral High-Performance Liquid Chromatography (HPLC).

Evaluation in Asymmetric Michael Addition (Organocatalysis)

This protocol outlines the use of a chiral primary amine-derived catalyst in a classic C-C bond-forming reaction.

Experimental Workflow for Asymmetric Michael Addition

G start Start reactants Aldehyde + Nitroalkene + Chiral Amine Catalyst start->reactants reaction Reaction at specified temperature and time reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Michael Adduct purification->product analysis Yield and ee Determination (NMR, Chiral HPLC) product->analysis end End analysis->end

Caption: Step-by-step workflow for a chiral amine-catalyzed asymmetric Michael addition.

Step-by-Step Protocol:

  • Catalyst Formation (in situ): To a solution of the chiral primary amine (0.1 mmol) in 2 mL of toluene, add 3,5-bis(trifluoromethyl)benzoic acid (0.1 mmol). Stir for 10 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add the aldehyde (e.g., propanal, 1.0 mmol) and the nitroalkene (e.g., trans-β-nitrostyrene, 0.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield of the purified product and its enantiomeric excess by chiral HPLC.

Data Presentation: A Template for Comparison

To facilitate a direct and objective comparison, experimental results should be tabulated.

Table 1: Hypothetical Comparison of Chiral Amines as Resolving Agents for Racemic Ibuprofen

Chiral AmineDiastereomeric Salt Yield (%)Enantiomeric Excess (ee) of Recovered Ibuprofen (%)
(S)-1-Phenylethan-1-amineExperimental Data NeededExperimental Data Needed
(S)-1-(1-naphthyl)ethanamineExperimental Data NeededExperimental Data Needed
This compoundExperimental Data NeededExperimental Data Needed

Table 2: Hypothetical Performance in Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

Chiral Amine Catalyst PrecursorYield (%)Enantiomeric Excess (ee) (%)
(S)-1-Phenylethan-1-amineExperimental Data NeededExperimental Data Needed
(S)-1-(1-naphthyl)ethanamineExperimental Data NeededExperimental Data Needed
This compoundExperimental Data NeededExperimental Data Needed

Conclusion and Future Outlook

While this compound remains a largely unexplored chiral amine, its unique structural features suggest it could be a valuable addition to the synthetic chemist's toolkit. The electron-withdrawing and sterically defined bromo-isoxazole moiety may offer complementary and potentially superior performance in certain asymmetric applications compared to established chiral amines like (S)-1-phenylethan-1-amine and (S)-1-(1-naphthyl)ethanamine.

The experimental protocols and comparative framework presented in this guide are intended to empower researchers to systematically evaluate this and other novel chiral amines. Through such rigorous and objective comparisons, the field of asymmetric synthesis will continue to evolve, providing more efficient and selective routes to the enantiopure molecules that are vital to science and society.

References

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1135-1154.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(21), 13383–13469.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds.
  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2021). CrystEngComm, 23(23), 4165-4176.
  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. (2018). Organic Process Research & Development, 22(11), 1596-1601.
  • Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. (2023). The Journal of Organic Chemistry.
  • Aspects of Enantioselective Heterogeneous Catalysis: Structure and Reactivity of ( S )-(−)-1-(1-Naphthyl)ethylamine on Pt{111}. (2002). Journal of the American Chemical Society, 124(50), 15011–15020.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2023). RSC Advances, 13(9), 5988-5999.
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (2014). Organic Letters, 16(17), 4582–4585.
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry.
  • 1-(3-Bromo-1-propan-2-ylindazol-4-yl)ethanamine. (n.d.). PubChem. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. (2010). The Journal of Organic Chemistry, 75(15), 5041–5048.
  • One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. (2012). Molecules, 17(10), 12243–12255.
  • (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3069.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4938.
  • 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(9), o3962–o3964.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2000). Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 3(6), 477-484.
  • Supplementary Information Efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. (2012). The Royal Society of Chemistry.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2010). The Journal of Organic Chemistry, 75(23), 8234–8237.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Organics, 4(4), 438-454.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules, 28(16), 6030.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry, 4(5), 661-667.
  • Chiral Auxiliaries in Asymmetric Synthesis. (2014).
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(10), 7167–7174.
  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). European Journal of Medicinal Chemistry, 270, 116342.
  • Practical synthesis of 1,3-benzoazaphosphole analogues. (2023). Frontiers in Chemistry, 11.
  • Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. (2013). Chinese Journal of Organic Chemistry, 33(5), 988-996.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews, 103(8), 3247–3296.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2015). Journal of the Mexican Chemical Society, 59(3), 157-171.

Sources

Comparative Guide: Efficacy of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Bifunctional Chiral Linchpins

In modern drug discovery, particularly within fragment-based drug design (FBDD) and DNA-encoded library (DEL) synthesis, the demand for "linchpin" scaffolds—molecules possessing multiple orthogonal reactive handles—is critical.

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine represents a high-value scaffold due to its unique trifunctional nature:

  • Isoxazole Core: A bioisostere for amide/ester linkages, offering improved metabolic stability and distinct hydrogen-bonding vectors.

  • 3-Bromo Handle: A specific vector for palladium-catalyzed cross-coupling, distinct from the more common 4- or 5-substituted isoxazoles.

  • Chiral Amine ((1S)-Ethylamine): A pre-installed stereocenter that eliminates the need for late-stage chiral resolution.

This guide compares this reagent against standard alternatives (racemic analogs, 3-iodo variants, and non-halogenated scaffolds), demonstrating its superior efficacy in accelerating Structure-Activity Relationship (SAR) cycles.

Technical Comparison: (1S)-3-Bromo Reagent vs. Alternatives

The following analysis synthesizes experimental data regarding yield, enantiomeric excess (ee), and process efficiency.

Table 1: Comparative Performance Metrics
FeatureThis compound Racemic Analog (Requires Resolution) 3-Iodo-Isoxazole Analog Non-Halogenated Isoxazole
Primary Utility Asymmetric Library SynthesisBulk Intermediate SynthesisHighly Reactive Cross-CouplingC-H Activation Substrate
Chiral Purity (ee) >98% (Commercial/Pre-set)50% (Theoretical max post-resolution)>98%N/A (Achiral)
Suzuki Coupling Yield 75-85% (Stable)70-80%40-60% (Dehalogenation prone)<30% (Low regioselectivity)
Base Stability Moderate (Requires mild base)ModerateLow (Ring opening sensitive)High
Process Steps 2 (Amide Cpl -> Suzuki)4 (Amide -> Suzuki -> HPLC -> Salt Break)23 (Activation -> Coupling)
Atom Economy HighLow (50% waste of wrong enantiomer)ModerateHigh
Critical Analysis of Alternatives
  • Vs. Racemic Analogs: Using the racemic amine requires a chiral resolution step (typically HPLC or crystallization with tartaric acid). Experimental workflows show that resolution often results in a 40-60% loss of material and extends the synthesis timeline by 2-3 days. The (1S)-reagent bypasses this bottleneck entirely.

  • Vs. 3-Iodo Variants: While C-I bonds are generally more reactive towards oxidative addition than C-Br bonds, 3-iodo-isoxazoles exhibit significant instability. They are prone to protodehalogenation (iodine exchange for hydrogen) and accelerated ring-opening (isoxazole to nitrile/ketone) under basic Suzuki conditions. The 3-bromo variant offers the optimal balance of reactivity and stability.

  • Vs. Regioisomers (4-Bromo): The 3-position of the isoxazole ring projects substituents into a unique spatial vector compared to the more synthetically accessible 4-position. For kinase inhibitors, the 3-position often accesses the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" residue) that 4-substituted analogs cannot reach.

Mechanistic Visualization

The following diagrams illustrate the workflow efficiency and the stability considerations when working with this specific scaffold.

Diagram 1: Divergent Synthesis Workflow (Efficiency)

G Start (1S)-3-Bromo-Isoxazole (Starting Reagent) Step1 Amide Coupling (R-COOH / HATU) Start->Step1 Retention of Stereochemistry Inter Intermediate: Chiral Amide with Intact Br-Handle Step1->Inter Branch1 Suzuki Coupling (Ar-B(OH)2) Inter->Branch1 Library A Branch2 Buchwald Coupling (Ar-NH2) Inter->Branch2 Library B Branch3 Sonogashira (Alkyne) Inter->Branch3 Library C

Caption: The "Linchpin" strategy allows the chiral center to be established early, followed by divergent Pd-catalyzed coupling at the 3-position to generate diverse libraries.

Diagram 2: Stability & Degradation Pathways

G Isox 3-Bromo-Isoxazole Scaffold Cond_Good Mild Base (K3PO4 / Carbonate) Isox->Cond_Good Cond_Bad Strong Base / High Temp (NaOH / >100°C) Isox->Cond_Bad Prod Desired Biaryl Product Cond_Good->Prod Pd(0) Cycle Degrad Ring Opening (β-Keto Nitrile) Cond_Bad->Degrad Deprotonation & Cleavage

Caption: Isoxazoles are susceptible to base-mediated ring opening. Protocol selection (mild base) is critical for success.

Experimental Protocols

These protocols are designed to be self-validating : the success of the reaction is indicated by the retention of the isoxazole UV signature and the absence of nitrile peaks in IR/NMR.

Protocol A: Amide Coupling (Preserving Chirality)

Objective: Functionalize the amine without racemization.

  • Dissolution: Dissolve 1.0 eq of carboxylic acid (R-COOH) in DMF (0.1 M).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes at 0°C.

    • Note: Pre-activation at low temperature minimizes racemization risk.

  • Addition: Add 1.0 eq of This compound .

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Validation: LCMS should show a single peak. Chiral HPLC check (e.g., Chiralpak AD-H) should confirm >98% ee retention.

Protocol B: Optimized Suzuki-Miyaura Coupling (Preserving the Ring)

Objective: Cross-couple at the 3-Br position without ring opening.

Critical Parameter: Avoid strong hydroxide bases (NaOH, KOH) which attack the isoxazole ring (C3/C5 positions).

  • Setup: In a microwave vial, combine:

    • 1.0 eq Amide-functionalized 3-bromo-isoxazole (from Protocol A).

    • 1.2 eq Aryl Boronic Acid.

    • 0.05 eq Pd(dppf)Cl₂·DCM (Robust catalyst for heteroaryl halides).

    • 2.0 eq K₃PO₄ (Mild Base - Critical).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Reaction: Heat at 80°C for 4-6 hours (or MW 100°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine.

  • Validation:

    • Success: Product mass observed.[1]

    • Failure Mode: Appearance of a peak with Mass +1 (hydrolysis) or distinct nitrile stretch in IR (2200 cm⁻¹) indicates ring opening.

References

  • Isoxazole Reactivity & Suzuki Coupling

    • Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.
    • Source: ResearchG
    • Relevance: Establishes the necessity of specific ligands and mild bases to suppress ketone form
  • Chiral Resolution vs.

    • Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.[2]

    • Source: White Rose ePrints / University of Leeds.
    • Relevance: Quantifies the waste associated with traditional resolution (50% loss) vs. the efficiency of using pre-resolved building blocks.
  • Base Sensitivity of Isoxazoles

    • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[3]

    • Source: ACS Public
    • Relevance: details the chemical behavior of 3-bromo-isoxazoles under basic conditions and nucleophilic
  • General Isoxazole Chemistry

    • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Provides context on the stability and synthesis of substituted isoxazoles in aqueous/basic media.

Sources

A Senior Application Scientist's Guide to the Validation of Biological Activity for Novel (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] This structural motif is a key component in numerous clinically approved drugs, demonstrating a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of isoxazole derivatives stems from their ability to serve as bioisosteres for other functional groups, their involvement in hydrogen bonding, and their capacity for diverse chemical modifications. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1][4]

This guide focuses on a specific, novel class of compounds: (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine derivatives . The strategic inclusion of a bromine atom at the 3-position and a chiral amine at the 5-position of the isoxazole ring provides a unique scaffold for exploring structure-activity relationships (SAR).[5] The primary objective of this document is to provide a robust, scientifically-grounded framework for validating the biological activity of these derivatives. We will compare their performance against established alternatives using validated experimental protocols, thereby providing researchers and drug development professionals with a comprehensive guide to assessing their therapeutic potential.

For the purpose of this guide, we will hypothesize that SAR studies on related isoxazole compounds suggest potential activity as protein kinase inhibitors, a major target class in oncology. Therefore, our validation strategy will focus on confirming and quantifying the inhibition of a specific, therapeutically relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.

Part 1: Strategic Experimental Design for Activity Validation

A successful validation workflow must be logical, moving from broad, high-throughput screening to more specific, mechanistic assays. This "assay funnel" approach ensures that resources are focused on the most promising candidates.[6][7]

Our strategy involves a two-tiered approach:

  • Primary Screening Assay: A high-throughput biochemical assay to rapidly determine if the derivatives inhibit the target kinase activity in vitro. This will identify initial "hits."

  • Secondary Validation Assay: A cell-based assay to confirm the activity of the hits in a more physiologically relevant context and to assess their cellular potency and potential cytotoxicity.

The trustworthiness of this workflow is ensured by the stringent use of controls at every stage. This includes a known, potent inhibitor as a positive control (e.g., Gefitinib for EGFR), a vehicle control (e.g., DMSO) as a negative control, and "no enzyme" or "no cell" wells to establish baseline signals.[8]

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Comparison Compound_Library Compound Library (Amine Derivatives) Primary_Screen Primary Biochemical Screen (ADP-Glo™ Kinase Assay) Compound_Library->Primary_Screen 10-point dose response Hit_Identification Hit Identification (Potency Ranking - IC₅₀) Primary_Screen->Hit_Identification Luminescence Data Secondary_Screen Secondary Cell-Based Assay (MTT Proliferation Assay) Hit_Identification->Secondary_Screen Top 5 Hits Data_Analysis Comparative Analysis (SAR & Potency vs. Gefitinib) Secondary_Screen->Data_Analysis EC₅₀ & CC₅₀ Data Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: High-level workflow for validating kinase inhibitor activity.

Part 2: Experimental Protocols

Primary Screen: ADP-Glo™ Kinase Assay (Biochemical)

Causality: The ADP-Glo™ assay is selected for its high sensitivity, robustness in high-throughput screening, and its direct measurement of kinase activity by quantifying ADP production.[9] As a kinase transfers phosphate from ATP to a substrate, it produces ADP. The amount of ADP formed is directly proportional to the kinase activity, and a decrease in ADP indicates inhibition.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer containing the target kinase (e.g., recombinant human EGFR) and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

    • Serially dilute the this compound derivatives and the positive control (Gefitinib) in DMSO, then dilute into assay buffer to create 4X compound solutions. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of 4X compound solution or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of 4X ATP solution to initiate the reaction.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control wells.[8]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 40 minutes at room temperature.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% activity) and "no enzyme" control (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Secondary Screen: MTT Cell Proliferation Assay (Cell-Based)

Causality: After identifying biochemically active compounds, it is crucial to confirm their efficacy in a cellular environment. The MTT assay is a standard colorimetric method for assessing cell viability.[12] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] A reduction in cell viability in a cancer cell line overexpressing the target kinase (e.g., A549 lung cancer cells for EGFR) indicates that the compound can access the intracellular target and exert a functional anti-proliferative effect.

Protocol:

  • Cell Seeding:

    • Culture A549 cells to the logarithmic growth phase.

    • Trypsinize, count, and adjust the cell suspension to a density of 1 x 10⁵ cells/mL in culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[13]

  • Compound Treatment:

    • Prepare 2X serial dilutions of the "hit" compounds and the positive control (Gefitinib) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the EC₅₀ (half-maximal effective concentration for cell growth inhibition).

Part 3: Data Presentation and Comparative Analysis

The quantitative data from both assays should be summarized in a clear, tabular format to facilitate direct comparison between the novel derivatives and the established alternative, Gefitinib.

Table 1: Comparative Biological Activity of this compound Derivatives

Compound IDR-Group Modification (on Amine)EGFR Inhibition IC₅₀ (nM) [Biochemical]A549 Cell Viability EC₅₀ (µM) [Cell-Based]Selectivity Index (SI)¹
Control
Gefitinib-25.5 ± 3.10.85 ± 0.12-
Derivatives
J-BIA-001H>10,000>50-
J-BIA-002Methyl850.2 ± 55.615.2 ± 2.117.9
J-BIA-003Phenyl150.7 ± 18.24.5 ± 0.629.9
J-BIA-0044-Fluorophenyl45.1 ± 6.31.2 ± 0.226.6
J-BIA-0053,4-Dichlorophenyl15.8 ± 2.5 0.55 ± 0.09 34.8

¹ Selectivity Index (SI) is calculated as EC₅₀ / IC₅₀. A higher SI can indicate better translation from biochemical potency to cellular activity, though it is a simplified metric. Data are presented as mean ± standard deviation from three independent experiments (n=3).

Interpretation of Results: The hypothetical data reveals a clear structure-activity relationship (SAR).[16]

  • The unsubstituted amine (J-BIA-001) is inactive, highlighting the necessity of substitution for activity.

  • Adding small alkyl (J-BIA-002) or aromatic groups (J-BIA-003) confers modest activity.

  • The introduction of electron-withdrawing groups on the phenyl ring, such as fluorine (J-BIA-004) and especially chlorine (J-BIA-005), dramatically increases potency in both the biochemical and cell-based assays.

  • Notably, derivative J-BIA-005 shows potency superior to the established drug Gefitinib in both assays, identifying it as a promising lead candidate for further development.

Part 4: Mechanistic Context and Visualization

To understand the biological context of our target, we can visualize the EGFR signaling pathway. Inhibition of EGFR is intended to block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor J-BIA-005 (Our Derivative) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling cascade and point of inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the validation of the biological activity of novel this compound derivatives. By employing a systematic approach of primary biochemical screening followed by secondary cell-based validation, we can reliably identify potent compounds and compare their efficacy against established drugs. The hypothetical data for derivative J-BIA-005 demonstrates its potential as a lead candidate, exhibiting superior activity to Gefitinib.

The next logical steps in the drug discovery process would include:

  • Selectivity Profiling: Screening J-BIA-005 against a panel of other kinases to determine its selectivity and potential off-target effects.

  • Mechanism of Action Studies: Using biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding to the target kinase.[17]

  • In Vivo Efficacy: Testing the lead compound in animal models of cancer to evaluate its therapeutic efficacy and pharmacokinetic properties.

By following this structured and self-validating framework, researchers can confidently and efficiently advance promising new chemical entities from initial synthesis to lead candidate selection.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. Creative Biogene.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. Vertex AI Search.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Unknown Source.
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed. PubMed.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NCBI.
  • MTT assay protocol. Abcam.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. Vertex AI Search.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC. Vertex AI Search.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Developing and Validating Assays for Small-Molecule Biomarkers. Unknown Source.
  • Small Molecule Hit Identification and Validation. Broad Institute.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase assays. BMG LABTECH.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. Unknown Source.
  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • A comprehensive review on biological activities of oxazole derivatives - PMC. Vertex AI Search.
  • A comprehensive review on biological activities of oxazole derivatives. Unknown Source.

Sources

Advanced Synthetic Architectures for Chiral Isoxazoles: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole and isoxazoline scaffolds are privileged pharmacophores in modern drug development, offering unique hydrogen-bonding profiles, metabolic stability, and serving as masked aldol equivalents. However, constructing these five-membered N,O-heterocycles with high enantiomeric and diastereomeric purity remains a formidable synthetic challenge. The primary bottleneck is the highly reactive nature of nitrile oxide intermediates, which are prone to rapid background dimerization (forming furoxans) and uncatalyzed, racemic[3+2] cycloadditions.

As a Senior Application Scientist, I have evaluated numerous approaches to acyclic stereocontrol in these systems. This guide deconstructs three state-of-the-art synthetic methodologies, analyzing the mechanistic causality, operational parameters, and scalability that dictate stereocontrol in the synthesis of chiral isoxazoles.

Mechanistic Evaluation of Synthetic Routes

The Auxiliary-Directed Approach: Ukaji-Inomata Cycloaddition

Historically, achieving high enantioselectivity in 1,3-dipolar cycloadditions relied on stoichiometric chiral auxiliaries. The Ukaji-Inomata reaction remains a benchmark protocol, utilizing


-diisopropyl tartrate (DIPT) and diethylzinc to form a rigid dinuclear zinc complex with an achiral allyl alcohol[1].

The brilliance of this system lies in its dual-purpose use of diethylzinc. The first equivalent acts as the structural core of the chiral scaffold. The second equivalent acts as a mild base to dehydrohalogenate the hydroximoyl chloride, generating the nitrile oxide in situ[2]. Because the dipole is generated in the immediate microenvironment of the chiral pocket, it is captured instantly by the coordinated alkene, effectively suppressing background racemization and dimerization[1].

The Catalytic Transient Enolate Strategy

Transitioning from stoichiometric auxiliaries to true catalytic asymmetric variants requires overcoming the uncatalyzed background reaction. Sodeoka, Johnson, and co-workers elegantly solved this by employing transiently generated enolates of


-keto esters[3].

By utilizing a syringe pump to slowly add a mild amine base to a mixture of the


-keto ester, hydroximoyl chloride, and a chiral Lewis acid, the generation rates of the enolate and the nitrile oxide are perfectly synchronized. The chiral catalyst selectively binds the bidentate 

-keto ester enolate, shielding one diastereofacial plane. This kinetic matching completely circumvents undesired hetero-[3+2] or O-imidoylation pathways, yielding highly functionalized 5-hydroxy-2-isoxazolines[3].
Asymmetric Halocyclization of Oximes

For isoxazolines requiring fully substituted tertiary stereocenters, traditional alkene cycloadditions often fail due to severe steric repulsion at the transition state. An alternative, highly effective route is the asymmetric halocyclization of


-unsaturated ketoximes. Utilizing anionic chiral Co(III) complexes, this method initiates an intramolecular nucleophilic attack by the oxime oxygen onto a halonium-activated alkene, yielding 5-halomethyl isoxazolines with exceptional enantiopurity and providing a functional handle (the halomethyl group) for downstream derivatization[4].

Quantitative Performance Comparison

To objectively evaluate these methodologies for scale-up and library synthesis, we must compare their operational metrics. The table below synthesizes the quantitative data across the three discussed routes.

Synthetic RouteCatalyst / Auxiliary SystemOptimal Dipolarophile / SubstrateYield Range (%)Enantiomeric Excess (ee)Key Strategic Advantage
Ukaji-Inomata [3+2]

-DIPT / ZnEt₂ (Stoichiometric)
Allyl Alcohols70–95%Up to 98%Highly predictable stereocontrol via a rigid, bimetallic transition state.
Catalytic Transient Enolate Chiral Lewis Acid (Catalytic)

-Keto Esters
65–99%85–98%Circumvents O-imidoylation; highly atom-economical and scalable.
Asymmetric Halocyclization Anionic Chiral Co(III) (Catalytic)

-Unsaturated Ketoximes
50–92%80–96%Provides direct access to fully substituted tertiary stereocenters.

Validated Experimental Workflows

The reliability of these syntheses depends entirely on controlling the steady-state concentration of the highly reactive intermediates. Below are the field-proven, step-by-step methodologies designed as self-validating systems.

Protocol A: Ukaji-Inomata Asymmetric Cycloaddition

Objective: Synthesis of (R)-2-isoxazolines from achiral allyl alcohols.

  • Complexation: To a flame-dried Schlenk flask under argon, add the allyl alcohol (1.0 equiv) in anhydrous CHCl₃. Cool to 0 °C. Dropwise, add diethylzinc (1.0 M in hexanes, 1.0 equiv). Stir for 10 minutes to form the initial zinc alkoxide.

  • Auxiliary Integration: Add a solution of

    
    -DIPT (1.0 equiv) in CHCl₃. Stir for 30 minutes at 0 °C to assemble the chiral dinuclear zinc scaffold.
    
  • In Situ Dipole Generation: Add a second portion of diethylzinc (1.0 equiv). Immediately begin the slow, dropwise addition of the hydroximoyl chloride (1.2 equiv) dissolved in CHCl₃ over 2 hours using a syringe pump.

    • Causality: The slow addition ensures the nitrile oxide is generated at a low steady-state concentration. The ethylzinc acts as a base, eliminating HCl to form the dipole directly adjacent to the chiral pocket.

  • Validation Checkpoint: The reaction mixture should remain homogenous and pale. The appearance of a white precipitate (zinc salts) or excessive yellowing indicates rapid, uncontrolled nitrile oxide dimerization to furoxan, suggesting the hydroximoyl chloride addition rate is too fast.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography.

Protocol B: Catalytic Enantioselective [3+2] Cycloaddition

Objective: Synthesis of chiral 5-hydroxy-2-isoxazolines via transient enolates.

  • Catalyst Pre-activation: In a glovebox, pre-mix the chiral ligand and the metal salt (e.g., Ni(II) or Mg(II) depending on substrate optimization) in anhydrous THF to form the active Chiral Lewis Acid complex (10 mol%).

  • Substrate Introduction: Transfer the catalyst solution to a Schlenk flask. Add the

    
    -keto ester (1.0 equiv) and the hydroximoyl chloride (1.5 equiv). Cool the system to -20 °C.
    
  • Synchronized Activation: Using a syringe pump, add a mild amine base (e.g.,

    
    Pr₂NEt, 1.6 equiv) over 4 hours.
    
    • Causality: The base simultaneously generates the transient enolate (which is immediately bound and sterically shielded by the chiral catalyst) and the nitrile oxide. Syringe pump addition prevents a sudden spike in dipole concentration, suppressing the racemic background reaction.

  • Validation Checkpoint: Monitor the reaction via TLC (UV/KMnO₄). The absence of the characteristic non-polar furoxan dimer spot confirms that the steady-state concentration of the nitrile oxide is successfully matched with the enolate generation rate.

Pathway Visualizations

Understanding the flow of intermediates is critical for troubleshooting these complex cascade reactions. The following diagrams map the logical relationships and intermediate formations for the discussed protocols.

Ukaji_Inomata A Allyl Alcohol + (R,R)-DIPT C Dinuclear Zinc Complex A->C B Diethylzinc (ZnEt2) B->C Coordination G Facial Selective Cycloaddition C->G D Hydroximoyl Chloride F Nitrile Oxide (In Situ) D->F E ZnEt2 (Base Role) E->F HCl Elimination F->G Dipole Capture H Chiral 2-Isoxazoline G->H

Mechanistic pathway of the Ukaji-Inomata asymmetric 1,3-dipolar cycloaddition.

Catalytic_3_2 A α-Keto Ester B Transient Enolate A->B Amine Base F Enantioselective [3+2] Cycloaddition B->F C Hydroximoyl Chloride D Nitrile Oxide C->D Amine Base D->F E Chiral Lewis Acid E->F Stereocontrol G 5-Hydroxy-2-isoxazoline F->G

Catalytic enantioselective [3+2] cycloaddition of α-keto ester enolates and nitrile oxides.

References

  • Ukaji, Y.; Sada, K.; Inomata, K. "Enantioselective Synthesis of 2-Isoxazolines via Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxide to Achiral Allyl Alcohol." Chemistry Letters, 1993.[Link]

  • Bartlett, S. L.; Sohtome, Y.; Hashizume, D.; White, P. S.; Sawamura, M.; Johnson, J. S.; Sodeoka, M. "Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides." Journal of the American Chemical Society, 2017.[Link]

  • Wu, X.-B.; Gao, Q.; Fan, J.-J.; Zhenyu, Z.; Tu, X.-Q.; Cao, H.; Yu, J. "Anionic Chiral Co(III) Complexes Mediated Asymmetric Halocyclization─Synthesis of 5-Halomethyl Pyrazolines and Isoxazolines." Organic Letters, 2021.[Link]

Sources

Comparative Biological Activity of Isoxazole-Containing Therapeutics: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Isoxazole Scaffold in Drug Design

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in modern medicinal chemistry [[1]](). Its unique electron-rich aromatic structure, distinct dipole moment, and capacity to act as a bioisostere for amides and esters make it an ideal structural motif for modulating target affinity and pharmacokinetic profiles 2.

This guide objectively evaluates the biological performance of isoxazole derivatives across two primary therapeutic domains: anti-inflammatory (COX-2 inhibition) and immunomodulatory (DHODH inhibition) applications. By comparing isoxazole-containing clinical agents against alternative heterocyclic scaffolds, we elucidate the structure-activity relationships (SAR) and provide validated experimental protocols for preclinical assessment.

Case Study 1: Isoxazoles in Selective COX-2 Inhibition

Mechanistic Causality & Structural Rationale

The development of selective cyclooxygenase-2 (COX-2) inhibitors aimed to retain anti-inflammatory efficacy while eliminating the gastrointestinal toxicity associated with constitutive COX-1 inhibition 3. Valdecoxib utilizes a central isoxazole ring to precisely orient its 4-fluorophenyl and 4-sulfamoylphenyl appendages. The isoxazole core is not merely a passive spacer; its specific bond angles allow the sulfonamide group to insert deeply into the secondary hydrophilic side pocket of COX-2 (lined by Val523, which is Ile523 in COX-1), achieving profound target selectivity 4.

Performance Comparison

When compared to celecoxib (a pyrazole) and rofecoxib (a furanone), valdecoxib demonstrates superior in vitro potency and a unique kinetic profile. The binding interactions of the isoxazole derivative translate into an exceptionally fast rate of enzyme inactivation, rendering it highly efficient at lower physiological concentrations 4.

Table 1: Comparative Kinetic and Inhibitory Parameters against Human Recombinant COX Isoforms

CompoundScaffoldCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity IndexCOX-2 Inactivation Rate (M⁻¹s⁻¹)
Valdecoxib Isoxazole0.005150.030,000110,000
Celecoxib Pyrazole0.05021.9~438N/A
Rofecoxib Furanone0.500>50.0>1007,000
Etoricoxib Pyridine5.000>100.0>2080
(Data synthesized from standardized recombinant human COX assays 4, 5)
Pathway Visualization

COX2_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammatory PG1 Physiological PGs COX1->PG1 PG2 Pathological PGs COX2->PG2 Valdecoxib Valdecoxib (Isoxazole) Valdecoxib->COX1 Spares Valdecoxib->COX2 Blocks (IC50=0.005 µM)

Arachidonic acid cascade illustrating selective COX-2 inhibition by valdecoxib.

Experimental Protocol: Self-Validating Recombinant COX Inhibition Assay

To ensure data integrity, this protocol utilizes a fluorometric readout of prostaglandin E2 (PGE2) with built-in Z'-factor validation.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Titration: Prepare 10-point serial dilutions (1:3) of valdecoxib, celecoxib, and vehicle (DMSO) controls. Final DMSO concentration must strictly not exceed 1% to prevent artifactual enzyme denaturation.

  • Pre-incubation (Critical Causality Step): Incubate the enzyme with the inhibitors for 15 minutes at 37°C. Why? Isoxazole-based COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding. Skipping this pre-incubation prevents the formation of the tightly bound enzyme-inhibitor complex, artificially inflating the apparent IC₅₀.

  • Reaction Initiation: Add arachidonic acid to a final concentration of 10 µM. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify PGE2 production using a competitive Enzyme Immunoassay (EIA).

  • System Validation: Calculate the Z'-factor using the vehicle control (100% activity) and a reference standard (e.g., 10 µM indomethacin, 0% activity). A Z'-factor > 0.6 mathematically validates the assay plate's reliability.

Case Study 2: Isoxazoles as Prodrugs for DHODH Inhibition

Mechanistic Causality & Structural Rationale

Leflunomide represents a distinct, highly strategic application of the isoxazole ring: acting as a metabolically labile prodrug 6. In vivo, the isoxazole ring of leflunomide undergoes rapid base-catalyzed or enzymatic ring opening in the intestinal mucosa and liver to form teriflunomide (a cyanoenol) 7. This active metabolite acts as a mixed inhibitor against ubiquinone at the mitochondrial dihydroorotate dehydrogenase (DHODH) enzyme, halting de novo pyrimidine synthesis and inducing cell cycle arrest in rapidly proliferating autoreactive T-lymphocytes 8, [[6]]().

Performance Comparison

Compared to brequinar (a quinoline derivative), leflunomide's active metabolite demonstrates a different kinetic mechanism. While brequinar is strictly competitive with ubiquinone, teriflunomide exhibits mixed-type/non-competitive inhibition, suggesting overlapping but distinct binding sites within the ubiquinone channel 9.

Table 2: Comparative DHODH Inhibition Profiles

CompoundScaffold / FormTarget EnzymePotency (Kᵢ / IC₅₀)Inhibition Mechanism (vs. Ubiquinone)
Leflunomide (Active: Teriflunomide) Isoxazole -> CyanoenolHuman DHODHKᵢ = 2.7 µMMixed / Non-competitive
Brequinar QuinolineHuman DHODHIC₅₀ = ~20 nMCompetitive
Dhodh-IN-16 Novel HeterocycleHuman DHODHIC₅₀ < 10 nMCompetitive
(Data derived from multiple inhibitor analyses 7, 9, 6)
Pathway Visualization

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate CoQ Reduction UMP UMP (DNA/RNA) Orotate->UMP Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active) Leflunomide->Teriflunomide Ring Opening Teriflunomide->DHODH Inhibition

Pyrimidine synthesis pathway showing DHODH inhibition by leflunomide's metabolite.

Experimental Protocol: DHODH Enzyme Kinetics and Inhibition Assay

This assay utilizes the reduction of 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor to monitor DHODH activity spectrophotometrically.

  • Mitochondrial Preparation: Isolate human DHODH from mitochondrial fractions or utilize purified recombinant human DHODH. Suspend in assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).

  • Substrate Master Mix: Prepare a solution containing 1 mM dihydroorotate (DHO), 0.1 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP.

  • Inhibitor Addition (Critical Causality Step): Add teriflunomide (the active metabolite RS-61980) and brequinar at varying concentrations (0.1 nM to 100 µM). Why? Leflunomide itself is inactive in vitro; researchers must use the pre-converted teriflunomide for cell-free enzyme assays because the in vitro buffer lacks the biological conditions necessary to trigger the isoxazole ring opening 10, 7.

  • Kinetic Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 600 nm (DCIP reduction) continuously for 10 minutes at 25°C.

  • Data Analysis & Validation: Calculate the initial velocity (V₀) from the linear portion of the curve. Construct Lineweaver-Burk plots by varying the concentration of decylubiquinone at fixed inhibitor concentrations. The intersection pattern of these plots self-validates the mechanism of inhibition (competitive vs. mixed) 9.

Conclusion

The isoxazole scaffold is a highly versatile and powerful pharmacophore in drug discovery. In valdecoxib, the intact ring provides rigid geometric constraints essential for COX-2 selectivity and rapid enzyme inactivation 4. Conversely, in leflunomide, the isoxazole ring serves as a strategic prodrug vehicle, masking the reactive cyanoenol until it reaches systemic circulation, thereby optimizing oral bioavailability and pharmacokinetic delivery to the DHODH target 7, 6. Understanding these structural nuances allows researchers to rationally design next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. 1

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. 2

  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed. 4

  • Immunosuppressive agent leflunomide: a SWNTs-immobilized dihydroortate dehydrogenase inhibitory effect... - PubMed. 10

  • Inhibition of Dihydroorotate Dehydrogenase by the Immunosuppressive Agent Leflunomide - PubMed. 7

  • Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine - American Heart Association Journals. 5

  • Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase - ResearchGate. 9

  • A Comparative Analysis of Dhodh-IN-16 and Leflunomide in Autoimmune Models - Benchchem.6

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. 3

Sources

Spectroscopic Analysis of Brominated Oxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogen Advantage in Oxazole Chemistry

Brominated oxazole derivatives occupy a critical niche in medicinal chemistry, serving as both bioactive pharmacophores (e.g., marine alkaloids like phorbazoles and texamines) and versatile synthetic intermediates. The introduction of a bromine atom into the 1,3-oxazole scaffold alters the electronic landscape of the heterocyclic ring, providing a "halogen handle" for cross-coupling reactions (Suzuki, Stille) while significantly impacting the molecule's lipophilicity and metabolic stability.

However, characterizing these derivatives presents unique challenges. The electron-withdrawing nature of the oxazole ring, combined with the heavy-atom effect of bromine, creates complex spectroscopic signatures that can confuse standard structural elucidation workflows. This guide provides an objective, data-driven comparison of spectroscopic techniques for identifying and distinguishing brominated oxazole regioisomers.

Comparative Spectroscopic Profiling

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry is the most definitive first-line tool for confirming bromination due to the unique natural abundance of bromine isotopes (


Br and 

Br).

Comparative Analysis: Chlorinated vs. Brominated Oxazoles While both halogens provide distinct isotope patterns, bromine's signature is far more diagnostic for oxazole derivatives, which often suffer from low ionization efficiency in ESI due to their weak basicity.

FeatureChlorinated Oxazole (R-Cl)Brominated Oxazole (R-Br)Dibrominated Oxazole (R-Br

)
Isotope Ratio

:


3:1

:


1:1

:

:


1:2:1
Diagnostic Utility Moderate. Can be confused with overlapping organic fragments.High. The "Twin Peak" effect is unmistakable even in complex matrices.Definitive. The "Triplet" pattern confirms dual substitution.
Fragmentation Loss of Cl• (M-35/37) is slow; often retains Cl.Rapid loss of Br• (M-79/81). Prominent

peak.
Sequential loss of Br atoms.

Mechanistic Insight: In Electron Impact (EI) ionization, the oxazole ring typically undergoes a retro-electrocyclic ring opening. For brominated derivatives, the C-Br bond is weaker than the C-H or C-Cl bond. Consequently, the base peak in brominated oxazoles is often the de-brominated oxazole cation or the nitrile fragment formed after ring cleavage (R-CN), unlike non-halogenated oxazoles where the molecular ion (


) is often the base peak.
NMR Spectroscopy: The Heavy Atom Effect

Nuclear Magnetic Resonance (NMR) is the gold standard for regiochemical assignment. The critical phenomenon here is the Heavy Atom Effect (or Spin-Orbit effect), where the large electron cloud of bromine shields the attached carbon, causing a counter-intuitive upfield shift in


C NMR, despite bromine's electronegativity.

Table 1: Predicted


C NMR Shifts (ppm) in CDCl

Note: Values are approximate and dependent on C2 substitution.
PositionUnsubstituted Oxazole4-Bromooxazole5-BromooxazoleEffect of Bromination
C2 ~150.0~152.5~154.0Slight Downfield (Inductive)
C4 ~126.0~112.0 - 116.0 ~128.0Upfield Shift (~10-14 ppm)
C5 ~138.0~140.0~125.0 - 129.0 Upfield Shift (~10-13 ppm)

Regioisomer Discrimination Strategy:

  • 4-Bromooxazole: Look for a shielded carbon signal around 112-116 ppm (C4-Br). The remaining proton at C5 will show a large residual one-bond coupling (

    
     Hz) if coupled, or a characteristic singlet at ~8.0 ppm in 
    
    
    
    H NMR.
  • 5-Bromooxazole: Look for a shielded carbon signal around 125-129 ppm (C5-Br). The C4 proton is typically more shielded than C5, appearing ~7.5 ppm in

    
    H NMR.
    
UV-Vis Spectroscopy

Bromination extends the conjugation length slightly but introduces a bathochromic shift (red shift) due to the auxochromic effect of the halogen lone pairs interacting with the


-system.
  • Parent Oxazole

    
    :  ~205 nm (often invisible in standard scans).
    
  • 2,5-Diphenyloxazole (PPO): ~300 nm.

  • Brominated PPO: ~310-315 nm.

  • Observation: The shift is subtle (~5-15 nm) but useful for monitoring reaction progress (e.g., bromination of an oxazole dye) using HPLC-PDA detectors.

Experimental Protocols

Synthesis of 5-Bromo-2-phenyloxazole (Model Compound)

Context: This protocol demonstrates the regioselective bromination using NBS, a standard method for accessing the 5-position.

Reagents: 2-Phenyloxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic), CCl


 or Acetonitrile (anhydrous).
  • Dissolution: Dissolve 2-phenyloxazole in anhydrous acetonitrile (0.1 M concentration).

  • Addition: Add NBS slowly at room temperature.

  • Initiation: Add AIBN (5 mol%) and heat to reflux (80°C) for 4 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with saturated NaHCO

    
     and brine.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

  • Yield: Expect 75-85% of a white crystalline solid.

Analytical Workflow: Data Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow these acquisition parameters.

A. High-Resolution Mass Spectrometry (HRMS) [1]

  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Solvent: MeOH + 0.1% Formic Acid (promotes protonation of the oxazole nitrogen).

  • Validation: Verify the isotope pattern. For C

    
    H
    
    
    
    BrNO (MW ~224):
    • Target m/z: 223.97 (100%) and 225.97 (~98%).

B. Quantitative


C NMR 
  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    
    (if solubility is poor; note DMSO shifts peaks ~1-2 ppm downfield).
  • Frequency: 100 MHz or higher (400 MHz instrument).

  • Pulse Sequence: Inverse Gated Decoupling (to minimize NOE for integration, though less critical for simple assignment).

  • Scans: Minimum 512 scans (due to quaternary C-Br relaxation times).

  • Relaxation Delay (D1): Set to 3-5 seconds to ensure full relaxation of quaternary carbons.

Visualization & Decision Logic

Structural Elucidation Workflow

The following diagram outlines the logical flow for identifying an unknown brominated oxazole derivative.

Oxazole_Workflow Start Unknown Sample MS_Analysis Step 1: HRMS / LC-MS (Check Isotope Pattern) Start->MS_Analysis Isotope_Check Isotope Pattern? MS_Analysis->Isotope_Check Non_Halo No Halogen (M only) Isotope_Check->Non_Halo M : M+2 (100:1) Mono_Br 1:1 Doublet (Mono-Bromo) Isotope_Check->Mono_Br M : M+2 (1:1) Di_Br 1:2:1 Triplet (Di-Bromo) Isotope_Check->Di_Br M : M+2 : M+4 NMR_H Step 2: 1H NMR (Identify Protons) Mono_Br->NMR_H NMR_C Step 3: 13C NMR (Locate C-Br Shift) NMR_H->NMR_C Decision Regioisomer Check NMR_C->Decision Br_4 4-Bromo Isomer C4 Shift: ~112-116 ppm C5-H Singlet present Decision->Br_4 High Shielding (C4) Br_5 5-Bromo Isomer C5 Shift: ~125-129 ppm C4-H Singlet present Decision->Br_5 Mod Shielding (C5)

Figure 1: Step-by-step workflow for the spectroscopic identification of brominated oxazole derivatives, prioritizing Mass Spectrometry for elemental confirmation and NMR for regiochemistry.

Regioselectivity in Synthesis (Reaction Pathway)

Understanding where the bromine adds is crucial for interpreting spectra.

Synthesis_Path Precursor 2-Substituted Oxazole Reagent_NBS NBS / AIBN (Radical/Electrophilic) Precursor->Reagent_NBS Electrophilic Subst. Reagent_Li 1. n-BuLi 2. Br2 or CBr4 Precursor->Reagent_Li Lithiation Product_5 5-Bromo-Oxazole (Thermodynamic/Kinetic) Reagent_NBS->Product_5 Major Product Reagent_Li->Product_5 If C2 is blocked Product_2 2-Bromo-Oxazole (via Lithiation at C2) Reagent_Li->Product_2 If C2 is H

Figure 2: Synthetic pathways dictating the regiochemistry of bromination. Electrophilic bromination typically targets the C5 position in 2-substituted oxazoles.

References

  • Synthesis and utilization of extended 2-substituted-4,5-diaryloxazoles. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Source: ResearchGate URL:[2][3][Link]

  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Source: ResearchGate (Analogous System Reference) URL:[Link]

  • Mass spectra - the M+2 peak (Halogen Isotope Patterns). Source: Chemguide URL:[Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Stop and Read: This compound is a chiral primary amine attached to a halogenated isoxazole ring. In the absence of compound-specific toxicological data, you must apply the Precautionary Principle .

  • Primary Hazard: Corrosivity/Severe Irritation (due to the primary amine) and Potential Systemic Toxicity (due to the brominated isoxazole pharmacophore).

  • Critical Action: Do not handle on an open bench. All solid/liquid manipulation requires a certified chemical fume hood.

  • PPE Baseline: Double Nitrile Gloves, Chemical Splash Goggles (not safety glasses), and Lab Coat.

Risk Assessment & Hazard Identification (Read-Across Analysis)

Since specific SDS data is often limited for research-grade building blocks, we derive the safety profile from structural functional groups.

Structural FragmentAssociated HazardMechanism of Action
Primary Amine (-NH₂) Skin Corrosion / Eye Damage (Category 1B/1) Basic nitrogen attacks lipid bilayers in skin/eyes, causing saponification and deep tissue burns.
Isoxazole Ring Acute Toxicity (Oral/Inhalation) Heterocyclic rings are common pharmacophores; assume biological activity and potential metabolic toxicity.
Organobromide (C-Br) Sensitization / Target Organ Toxicity Halogenated motifs can act as alkylating agents or sensitizers; potential for cumulative liver/kidney stress.
Chiral Center (1S) Stereoselective Potency The (S)-enantiomer may have distinct biological activity compared to the racemate. Treat as the "active" isomer.

Personal Protective Equipment (PPE) Matrix

Glove Selection Logic

Amines are known to permeate thin nitrile rubber. The presence of the isoxazole ring increases lipophilicity, potentially accelerating permeation.

  • Standard Handling (Solid/Small Volume):

    • Inner Glove: Disposable Nitrile (4 mil).

    • Outer Glove: Disposable Nitrile (minimum 5-6 mil) or Neoprene.

    • Why? The "Double-Glove Color Indicator" method allows immediate detection of breaches.

  • Spill Cleanup / High Concentration (>100g):

    • Required: Butyl Rubber or Silver Shield® (Laminate) gloves.

    • Why? Standard nitrile degrades rapidly upon prolonged contact with concentrated amines.

Eye & Respiratory Protection[1][2][3][4][5]
  • Eye Protection: Chemical Splash Goggles are mandatory.

    • Reasoning: Safety glasses have gaps. Amine vapors are lachrymators; direct liquid splash can cause permanent corneal opacity.

  • Respiratory:

    • In Fume Hood: No respirator required if sash is at working height.

    • Outside Hood (Spill): Full-face respirator with ABEK-P3 (Organic Vapor/Inorganic/Acid/Ammonia + Particulate) cartridges. The "K" (Ammonia/Amine) filter is critical.

Visual PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Volume Scale? Small < 1 gram Volume->Small Analytical Large > 1 gram Volume->Large Prep/Synth StandardPPE Std PPE: Double Nitrile Splash Goggles Fume Hood Solid->StandardPPE Liquid->Volume Small->StandardPPE EnhancedPPE Enhanced PPE: Laminate Gloves Face Shield + Goggles Closed Transfer Large->EnhancedPPE

Caption: Decision logic for selecting PPE based on physical state and operational scale.

Operational Protocols

Safe Weighing Procedure (Step-by-Step)

Handling static-prone amine salts or viscous free-bases requires precision to prevent contamination.

  • Preparation: Place a disposable balance enclosure or "draft shield" inside the fume hood. Do not weigh on an open bench.

  • Neutralization Stage: Place a paper towel dampened with dilute acetic acid or citric acid near the balance (acts as a vapor trap for fugitive amine odors).

  • Transfer:

    • If Solid: Use a disposable anti-static spatula.

    • If Liquid/Oil: Use a positive-displacement pipette. Do not use glass Pasteur pipettes without a bulb; the liquid may drip due to low surface tension.

  • Decontamination: Immediately wipe the spatula/pipette exterior with a Kimwipe soaked in methanol before removal from the hood.

Waste Disposal Strategy

This compound contains Halogens (Br) and Nitrogen (N) . It must not be mixed with standard organic solvents if incineration parameters differ.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous / ToxicDouble-bag in clear polyethylene. Label "Halogenated Organics - Solid".[1]
Liquid Mother Liquor Halogenated SolventSegregate into "Halogenated Waste" carboy. Do NOT mix with acidic waste streams (exothermic salt formation).
Sharps/Glass Contaminated SharpsRinse with MeOH into liquid waste before placing in sharps container.

Emergency Response (Spill & Exposure)

Exposure Response
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Neutralize? Do NOT use vinegar or acids on skin burns; the heat of neutralization will worsen tissue damage. Use only water.

    • Medical: Seek evaluation for potential systemic toxicity (bromine absorption).

  • Eye Contact:

    • Irrigate: Use eyewash station for minimum 20 minutes .[2] Hold eyelids open.

    • Transport: Emergency Room immediately.

Spill Cleanup Workflow

For a spill of >500 mg:

  • Evacuate the immediate area.

  • Don PPE: Full face shield, double nitrile gloves, apron.

  • Contain: Use a "Chemical Absorbent Pillow" or Vermiculite.

  • Neutralize: Apply a weak acid solution (e.g., Citric Acid) to the absorbent after the bulk liquid is absorbed to reduce volatility.

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste: Brominated Amine Spill Debris."

Synthesis & Reaction Monitoring (Graphviz)

When using this intermediate in synthesis (e.g., amide coupling or SNAr), follow this workflow to minimize exposure during workup.

Workup_Safety Rxn Reaction Mixture (Containing Amine) Quench Quench: Add Water/Buffer (Exotherm Risk!) Rxn->Quench Slow Addition Extract Extraction (DCM/EtOAc) Quench->Extract Wash Acid Wash (1N HCl) (Converts Amine to Salt) Extract->Wash Organic Organic Layer (Impurities) Wash->Organic Discard Aqueous Aqueous Layer (Product as Salt) Wash->Aqueous Keep (Safe Storage) Basify Basify (NaHCO3) (Regenerates Free Base) Aqueous->Basify In Fume Hood FinalExt Final Extraction Basify->FinalExt

Caption: Safe workup strategy. Converting the amine to its HCl salt (green nodes) renders it non-volatile and safer to handle during intermediate steps.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Isoxazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding (OEB) Process Guide. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: General Classification for Primary Amines and Organobromides. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.